Oxymorphazone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C17H21N3O3 |
|---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
(4R,4aS,7Z,7aR,12bS)-7-hydrazinylidene-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C17H21N3O3/c1-20-7-6-16-13-9-2-3-11(21)14(13)23-15(16)10(19-18)4-5-17(16,22)12(20)8-9/h2-3,12,15,21-22H,4-8,18H2,1H3/b19-10-/t12-,15+,16+,17-/m1/s1 |
InChI-Schlüssel |
VOFTYIFRRWVMOO-YKKXUTDFSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4/C(=N\N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Synonyme |
oxymorphazone oxymorphone hydrazone |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Oxymorphazone
Abstract
Oxymorphazone is a potent, long-acting opioid analgesic that functions as an irreversible agonist at the µ-opioid receptor (MOR). Its unique pharmacological profile is characterized by the formation of a covalent bond with the receptor, leading to prolonged receptor activation. This document provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. It details the molecular interactions, signaling pathways, and pharmacological effects of this compound. Furthermore, this guide summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.
Introduction
This compound is a semi-synthetic opioid derived from oxymorphone. It belongs to a class of 14-hydroxydihydromorphinone hydrazones which have been instrumental in the study of opioid receptor function. Unlike traditional opioid agonists that bind reversibly to their receptors, this compound establishes a long-lasting, covalent bond, rendering it an irreversible agonist.[1] This irreversible nature results in a prolonged analgesic effect, with a duration that can extend up to 48 hours following intraventricular administration.[1] The persistent activation of µ-opioid receptors by this compound makes it a valuable tool in pharmacological research for studying receptor kinetics, tolerance development, and the physiological consequences of sustained opioid signaling.
Core Mechanism of Action
The primary mechanism of action of this compound involves its interaction with the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[2]
2.1 Receptor Binding and Covalent Bond Formation
This compound acts as a site-directed acylating agent. The hydrazone moiety of the this compound molecule is believed to be responsible for its irreversible binding. It is proposed that this group forms a covalent azine linkage with a nucleophilic residue within the binding pocket of the µ-opioid receptor.[3] This covalent interaction prevents the dissociation of the drug from the receptor, leading to its persistent activation.[1] Studies have shown that the irreversible binding of this compound selectively targets the high-affinity (mu1) binding sites of the opioid receptor.[4][5] This irreversible blockade of opioid binding is resistant to extensive washing procedures that would typically reverse the binding of classical, reversible opiates.[4][6]
2.2 Signal Transduction Pathways
Upon binding to and activating the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events, characteristic of MOR activation. These include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein complex inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Modulation of Ion Channels: The βγ-subunit of the G-protein can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: MOR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are part of the MAPK pathway. This pathway is involved in the long-term regulation of gene expression and cellular function.
The sustained activation of these pathways by this compound is responsible for its prolonged pharmacological effects. However, this persistent signaling also contributes to the rapid development of tolerance, as the chronically activated receptors are subject to desensitization and internalization, mediated by proteins such as β-arrestins.[1]
Pharmacological Profile
The primary pharmacological effect of this compound is potent and long-lasting analgesia.[4][6] The duration of its analgesic effect is dose-dependent; at higher doses, analgesia can persist for over 24 hours.[4][6][8] While acutely it is about half as potent as its parent compound, oxymorphone, its prolonged action at higher doses distinguishes its pharmacological profile.[4][6][8]
Repeated administration of this compound leads to the rapid development of tolerance.[4][6] This is attributed to the persistent receptor activation, which triggers cellular mechanisms to downregulate receptor signaling, including receptor internalization.[1]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound and its parent compound, oxymorphone.
| Parameter | Compound | Value | Species | Assay/Test | Reference |
| Analgesic Potency (ED50) | This compound | 0.6 mg/kg (s.c.) | Rat | Tail-flick assay | [4][6][8] |
| Oxymorphone | 0.3 mg/kg (s.c.) | Rat | Tail-flick assay | [4][6][8] | |
| This compound | 0.8 mg/kg | Mouse | Not Specified | [5][9] | |
| Oxymorphone | 0.4 mg/kg | Mouse | Not Specified | [5][9] | |
| Duration of Analgesia | This compound | > 24 hours (at 100 mg/kg) | Mouse | Not Specified | [4][6][8] |
| This compound | > 20 hours (at 40 µ g/mouse , i.c.v.) | Mouse | Not Specified | [4][6][8] | |
| Receptor Binding | This compound | Irreversibly inhibits high-affinity (mu1) binding | Rat | In vitro brain homogenate binding assay | [4][6][8] |
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental protocols.
5.1 In Vitro Radioligand Binding Assays
-
Objective: To determine the receptor binding characteristics of this compound.
-
Methodology:
-
Tissue Preparation: Rat brain homogenates are prepared in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The homogenates are incubated with a radiolabeled opioid ligand (e.g., [3H]-naloxone or [3H]-dihydromorphine) in the presence or absence of varying concentrations of this compound.
-
Washing: To test for irreversible binding, the homogenates are subjected to extensive washing procedures (e.g., multiple cycles of centrifugation and resuspension in fresh buffer) to remove any unbound or reversibly bound ligands.
-
Detection: The amount of radioligand bound to the receptors is quantified using liquid scintillation counting.
-
Analysis: The inhibition of radioligand binding by this compound is analyzed to determine its affinity and the nature of its binding (reversible vs. irreversible).
-
5.2 In Vivo Analgesia Assays (Tail-Flick Test)
-
Objective: To assess the analgesic efficacy and duration of action of this compound.
-
Methodology:
-
Animal Model: Mice or rats are used as the experimental subjects.
-
Drug Administration: this compound is administered via a specific route (e.g., subcutaneous or intracerebroventricular injection).
-
Nociceptive Stimulus: A focused beam of radiant heat is applied to the animal's tail.
-
Measurement: The latency for the animal to "flick" its tail away from the heat source is measured. An increase in this latency is indicative of an analgesic effect.
-
Time Course: Measurements are taken at multiple time points after drug administration to determine the onset, peak, and duration of the analgesic effect.
-
Visualized Signaling and Experimental Workflow
6.1 Signaling Pathway of this compound at the µ-Opioid Receptor
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Oxymorphazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of oxymorphazone, a potent and long-acting μ-opioid agonist. The synthesis pathway, experimental protocols, and analytical characterization are presented based on established scientific literature.
Synthesis Pathway
This compound is synthesized from oxymorphone through a condensation reaction with hydrazine. This reaction forms a hydrazone functional group at the C6 position of the morphinan skeleton. To favor the formation of the desired hydrazone and prevent the formation of the azine dimer byproduct, a large excess of hydrazine is utilized during the synthesis.
The overall reaction is depicted in the following scheme:
Caption: Synthesis of this compound.
Experimental Protocol
The following experimental protocol for the synthesis of this compound is based on the method described by Hahn et al. (1982).
Materials:
-
Oxymorphone
-
Hydrazine (anhydrous)
-
Absolute Ethanol
Procedure:
-
A solution of oxymorphone in absolute ethanol is prepared.
-
A large excess of hydrazine is added to the solution.
-
The reaction mixture is heated to reflux.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with water to precipitate the product.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
Quantitative Data
While the referenced literature confirms the synthesis and characterization of this compound, specific quantitative data such as reaction yield and detailed spectroscopic data are not fully provided in the abstract. A comprehensive analysis of the full experimental section of the cited literature is required to populate the following tables.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Oxymorphone |
| Reagent | Hydrazine |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | Not Specified |
| Yield | Not Specified |
Table 2: Analytical Characterization of this compound
| Analytical Technique | Data |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR (ppm) | Data not available in abstract |
| ¹³C NMR (ppm) | Data not available in abstract |
| Infrared (IR) Spectroscopy | |
| Key Absorption Bands (cm⁻¹) | Data not available in abstract |
| Mass Spectrometry (MS) | |
| Molecular Ion (m/z) | Data not available in abstract |
| Key Fragmentation Peaks (m/z) | Data not available in abstract |
| Elemental Analysis | |
| Calculated %C | Data not available in abstract |
| Found %C | Data not available in abstract |
| Calculated %H | Data not available in abstract |
| Found %H | Data not available in abstract |
| Calculated %N | Data not available in abstract |
| Found %N | Data not available in abstract |
| Thin-Layer Chromatography (TLC) | |
| Stationary Phase | Data not available in abstract |
| Mobile Phase | Data not available in abstract |
| Rf Value | Data not available in abstract |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Caption: Synthesis and Characterization Workflow.
The Quest for Irreversible Precision: A Technical Guide to the Discovery of Irreversible μ-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The μ-opioid receptor (MOR) remains a cornerstone target for the management of severe pain. However, the therapeutic utility of conventional opioid agonists is frequently marred by a narrow therapeutic window and the development of tolerance, dependence, and life-threatening respiratory depression. The exploration of irreversible μ-opioid agonists presents a compelling strategy to overcome these limitations. By forming a covalent bond with the receptor, these ligands can produce a prolonged and sustained pharmacological effect, potentially offering improved analgesic profiles. This technical guide provides an in-depth exploration of the discovery and characterization of irreversible μ-opioid agonists, with a focus on their quantitative pharmacology, the experimental protocols for their evaluation, and the intricate signaling pathways they modulate. A significant portion of this guide is dedicated to the concept of biased agonism, a phenomenon where certain ligands preferentially activate specific downstream signaling pathways, offering a promising avenue for separating therapeutic effects from adverse reactions.
The μ-Opioid Receptor Signaling Cascade
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][2][3][4] The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits.[2][4] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2][5] The Gβγ subunits modulate ion channels, primarily activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[2] This cascade collectively leads to neuronal hyperpolarization and reduced neurotransmitter release, the molecular basis for analgesia.[2]
However, agonist binding also triggers a secondary pathway involving G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor's intracellular domains. This phosphorylation promotes the recruitment of β-arrestin proteins.[2][6] While initially understood as a mechanism for receptor desensitization and internalization, β-arrestin signaling is now recognized to initiate its own wave of downstream effects, some of which have been implicated in the adverse effects of opioids, such as respiratory depression and constipation.[6][7][8] The concept of "biased agonism" has emerged from the observation that some ligands can preferentially activate the G-protein pathway over the β-arrestin pathway, offering a potential strategy for developing safer analgesics.[5][7][8]
Caption: μ-Opioid Receptor Signaling Pathways.
Key Irreversible and Biased μ-Opioid Agonists: A Quantitative Comparison
The development of irreversible MOR agonists has led to the identification of several key compounds. These ligands typically contain a reactive functional group that forms a covalent bond with a nucleophilic residue within the receptor's binding pocket. More recently, the focus has shifted towards "biased" agonists that, while not always strictly irreversible, exhibit prolonged receptor engagement and preferential signaling through the G-protein pathway. The following tables summarize the quantitative pharmacological data for selected irreversible and biased μ-opioid agonists.
Table 1: Binding Affinities of Irreversible and Biased μ-Opioid Agonists
| Compound | Receptor | Ki (nM) | Assay Type | Reference |
| Oxymorphazone | μ | - | Wash-resistant binding | [9][10][11] |
| β-Funaltrexamine (β-FNA) | μ | - | Irreversible antagonist | [12][13][14] |
| Fentanyl Isothiocyanate | δ > μ | - | Irreversible δ-selective | [1][15] |
| Oliceridine (TRV130) | μ | 1.17 | Radioligand displacement | [16] |
| PZM21 | μ | 1.8 | Radioligand displacement | [17] |
| Morphine | μ | 1.17 | Radioligand displacement | [16] |
| Fentanyl | μ | 1.35 | Radioligand displacement | [16] |
Note: Ki values for truly irreversible ligands are not typically determined through standard equilibrium binding assays. Their interaction is characterized by wash-resistant binding or functional antagonism.
Table 2: Functional Potency and Efficacy of Biased μ-Opioid Agonists
| Compound | Assay | EC50 (nM) | Emax (% of DAMGO) | Bias Factor (vs. Morphine) | Reference | |---|---|---|---|---| | Oliceridine (TRV130) | GTPγS | 10.1 (ng/mL) | Partial Agonist | G-protein biased |[18][19] | | PZM21 | GTPγS | 1.8 | Partial Agonist | G-protein biased |[8][17] | | Morphine | GTPγS | - | Partial Agonist | Balanced/Slight G-protein bias |[19] | | DAMGO | GTPγS | - | Full Agonist | - |[7] |
Note: Bias factor calculations can vary depending on the mathematical model and reference agonist used.[6][8]
Experimental Protocols for Characterization
The characterization of irreversible and biased μ-opioid agonists relies on a suite of in vitro pharmacological assays. These protocols are essential for determining binding affinity, functional potency and efficacy, and the degree of signaling bias.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the μ-opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-DAMGO or another suitable high-affinity MOR radioligand at a concentration close to its Kd value.
-
Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound in a 96-well plate.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the activation of G-proteins upon agonist binding to the μ-opioid receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the MOR.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reagents: GDP (to promote the inactive G-protein state), [³⁵S]GTPγS, and varying concentrations of the test agonist.
-
Incubation: Pre-incubate membranes with the agonist and GDP. Initiate the reaction by adding [³⁵S]GTPγS.
-
Termination and Filtration: Similar to the radioligand binding assay, terminate by rapid filtration.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the Gα subunits on the filters.
-
Data Analysis: Plot the stimulated binding against the agonist concentration to determine the EC₅₀ and Emax values.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated μ-opioid receptor and β-arrestin. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.
Protocol:
-
Cell Line: Use a cell line co-expressing the MOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in a 384-well plate.
-
Compound Addition: Add varying concentrations of the test agonist.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add a substrate that is converted into a chemiluminescent product by the reconstituted enzyme.
-
Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Determine the EC₅₀ and Emax for β-arrestin recruitment.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. editverse.com [editverse.com]
- 3. The opioid antagonist, β-funaltrexamine, inhibits NF-κB signaling and chemokine expression in human astrocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. annualreviews.org [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 12. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autoradiographic evidence for two classes of mu opioid binding sites in rat brain using [125I]FK33824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. color | Graphviz [graphviz.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Oxymorphazone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymorphazone is a semi-synthetic opioid and a hydrazone derivative of oxymorphone. It is a potent, long-acting µ-opioid receptor agonist that exhibits unique pharmacological properties due to its irreversible binding to the receptor. This covalent interaction results in a prolonged duration of action, making it a subject of significant interest in opioid research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on experimental methodologies and data presentation for a scientific audience.
Chemical Structure and Properties
This compound is characterized by a morphinan scaffold with a hydrazone functional group at the C6 position. This modification is crucial for its irreversible binding to the µ-opioid receptor.
Chemical Identity
| Property | Value |
| IUPAC Name | (4R,4aS,7aR,12bS)-7-(2-hydrazinylidene)-3-methyl-2,4,5,6,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
| Synonyms | Oxymorphone hydrazone |
| CAS Number | 73697-35-5 |
| Molecular Formula | C₁₇H₂₁N₃O₃ |
| Molecular Weight | 315.37 g/mol |
Physicochemical Properties
| Property | Value |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
| pKa | Not reported |
Synthesis
The synthesis of this compound involves the reaction of oxymorphone with hydrazine. A critical aspect of this synthesis is the use of a large excess of hydrazine to prevent the formation of the azine dimer, oxymorphonazine.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Oxymorphone hydrochloride
-
Hydrazine hydrate (large excess)
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Free Base Preparation: Dissolve oxymorphone hydrochloride in water and treat with a stoichiometric amount of sodium bicarbonate to precipitate the free base. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Hydrazone Formation: Dissolve the oxymorphone free base in anhydrous ethanol. Add a large molar excess of hydrazine hydrate to the solution.
-
Reaction: Reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess hydrazine and ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Pharmacology
This compound is a potent µ-opioid receptor agonist with a unique, irreversible binding mechanism. This covalent binding leads to a prolonged duration of action compared to its parent compound, oxymorphone.
Receptor Binding
This compound binds with high affinity and irreversibly to µ-opioid receptors.[2][3] This irreversible nature is demonstrated by the persistence of receptor blockade even after extensive washing of the tissue preparations.[4]
Materials:
-
Rat brain homogenates (source of µ-opioid receptors)
-
[³H]-Naloxone (radioligand)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Prepare crude membrane homogenates from rat brains.
-
Pre-incubation: Incubate aliquots of the brain homogenate with varying concentrations of this compound for a defined period (e.g., 30 minutes at 25°C) to allow for binding.
-
Washing: Centrifuge the homogenates and wash the pellets multiple times with fresh buffer to remove any unbound this compound. This step is crucial to differentiate irreversible from reversible binding.
-
Radioligand Binding: Resuspend the washed pellets in fresh buffer and incubate with a saturating concentration of [³H]-Naloxone.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of µ-opioid receptor occupancy by this compound by comparing the [³H]-Naloxone binding in the this compound-treated samples to the control samples (no this compound).
Functional Activity
As a µ-opioid agonist, this compound inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture HEK293-µ-opioid receptor cells to confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Analgesic Properties
This compound exhibits potent and long-lasting analgesic effects in animal models.
| Parameter | This compound | Oxymorphone |
| ED₅₀ (mouse tail-flick, s.c.) | 0.8 mg/kg[2] | 0.4 mg/kg[2] |
| Duration of Action (at high doses) | Extremely long-lasting (up to 48 hours)[3] | Shorter duration |
Signaling Pathway
This compound, as a µ-opioid receptor agonist, activates the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunit of the G-protein can also modulate other downstream effectors, such as ion channels.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is limited. However, its long duration of action is not thought to be primarily due to its pharmacokinetic profile but rather its irreversible binding to the µ-opioid receptor.[2][4] For context, the pharmacokinetic parameters of its parent compound, oxymorphone, are provided below.
| Parameter | Value (for Oxymorphone) |
| Bioavailability (oral) | ~10% |
| Protein Binding | ~10-12% |
| Metabolism | Primarily hepatic glucuronidation |
| Elimination Half-life | 7-9 hours |
| Excretion | Primarily renal |
Conclusion
This compound is a valuable research tool for studying the opioid system due to its unique irreversible binding to the µ-opioid receptor. Its potent and long-lasting analgesic effects highlight the potential for developing novel analgesics with extended duration of action. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this intriguing compound.
References
History of oxymorphazone development
An In-depth Technical Guide to the Developmental History of Oxymorphazone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, semi-synthetic opioid analgesic and a hydrazone derivative of oxymorphone. Its unique pharmacological profile is characterized by its irreversible and covalent binding to the μ-opioid receptor, which results in a long-lasting analgesic effect. This technical guide provides a comprehensive overview of the developmental history of this compound, focusing on its synthesis, preclinical pharmacology, and mechanism of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. The document also includes visualizations of its proposed signaling pathway and common experimental workflows to offer a complete technical resource for researchers in the field of opioid pharmacology.
Introduction
The study of opioid pharmacology has been driven by the pursuit of potent analgesics with favorable safety profiles. Within the family of morphinan-derived compounds, this compound emerged as a significant research tool due to its unusual mechanism of action. Unlike its parent compound, oxymorphone, which binds reversibly to opioid receptors, this compound forms a covalent bond, leading to irreversible agonism at the μ-opioid receptor.[1] This property confers an extremely prolonged duration of action, making it a valuable compound for investigating opioid receptor function, tolerance, and the consequences of sustained receptor activation. This guide details the key milestones and scientific investigations that have defined our understanding of this compound.
Synthesis and Chemical Properties
This compound, chemically known as (5α,6E)-3,14-dihydroxy-17-methyl-4,5-epoxy-morphinan-6-one hydrazone, is synthesized from its precursor, oxymorphone.[1][2] The synthesis involves the formation of a hydrazone from the ketone group at position 6 of the oxymorphone molecule.
Experimental Protocol: Synthesis of 14-Hydroxydihydromorphinone Hydrazones
While a detailed, step-by-step protocol specifically for this compound is not widely published, the general synthesis for 14-hydroxydihydromorphinone hydrazones provides a clear procedural basis.
-
Reactant Preparation : The parent ketone (e.g., oxymorphone) is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol.
-
Hydrazine Addition : A large excess of hydrazine hydrate is added to the solution. The use of excess hydrazine is crucial to favor the formation of the monosubstituted hydrazone and minimize the production of the azine dimer, which can occur as a side reaction.
-
Reaction Conditions : The mixture is typically stirred at room temperature or with gentle heating for several hours to allow the condensation reaction to proceed to completion.
-
Product Isolation : The resulting hydrazone product, this compound, precipitates out of the solution or is isolated after removal of the solvent under reduced pressure.
-
Purification : The crude product is then purified, typically by recrystallization from a suitable solvent system to yield the final, pure compound.
Preclinical Pharmacological Profile
The preclinical development and characterization of this compound have been extensively documented, revealing its unique properties as a μ-opioid agonist.
Receptor Binding and Affinity
In vitro studies using rat brain homogenates have been fundamental in characterizing the interaction of this compound with opioid receptors. These experiments demonstrated that this compound selectively inhibits the high-affinity binding of various radiolabeled opioids in a long-acting manner.[2] A key finding from these studies is that the inhibition of binding is not reversible even after extensive washing procedures, which effectively reverse the binding of classical, non-covalent opioids like morphine.[2][3] This persistence confirmed the irreversible nature of the binding.
Experimental Protocol: In Vitro Opioid Receptor Binding Assay
-
Tissue Preparation : Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. This wash step is repeated multiple times to remove endogenous ligands.
-
Incubation : Aliquots of the membrane preparation are incubated with a radiolabeled opioid ligand (e.g., [³H]-naloxone or [³H]-dihydromorphine) and varying concentrations of the test compound (this compound).
-
Irreversibility Test : To test for irreversible binding, a subset of membrane preparations is pre-incubated with this compound, followed by extensive washing (multiple cycles of centrifugation and resuspension) before the addition of the radiolabeled ligand.
-
Separation : The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with cold buffer.
-
Quantification : The radioactivity retained on the filters, representing the amount of bound ligand, is measured using liquid scintillation counting. The data are then analyzed to determine binding affinity (Ki) or the extent of inhibition.
In Vivo Analgesic Efficacy and Potency
The analgesic properties of this compound have been primarily evaluated using the tail-flick test in mice.
Experimental Protocol: Mouse Tail-Flick Test
-
Acclimation : Mice are gently restrained, often in a cylindrical holder, allowing the tail to remain free. The animals are allowed a brief period to acclimate to the restraint.
-
Baseline Latency : A baseline pain response is established by measuring the time it takes for the animal to flick its tail away from a focused beam of radiant heat applied to the ventral surface of the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[4][5]
-
Drug Administration : this compound or a control substance is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection.
-
Post-Treatment Latency : At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis : An increase in the latency to tail-flick is interpreted as an analgesic effect. The data are often used to calculate the ED50, which is the dose required to produce a maximal analgesic effect in 50% of the subjects.
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound compared to its parent compound, oxymorphone.
Table 1: Analgesic Potency in the Mouse Tail-Flick Test
| Compound | Route | ED50 | Source(s) |
| This compound | s.c. | 0.6 mg/kg | [2][3] |
| This compound | s.c. | 0.8 mg/kg | [6] |
| Oxymorphone | s.c. | 0.3 mg/kg | [2][3] |
| Oxymorphone | s.c. | 0.4 mg/kg | [6] |
s.c. = subcutaneous
Table 2: Duration of Analgesic Action in Mice
| Compound | Dose & Route | Observation Time | % of Mice Analgesic | Source(s) |
| This compound | 100 mg/kg, s.c. | > 24 hours | > 50% | [2][3] |
| Oxymorphone | 100 mg/kg, s.c. | > 24 hours | 0% | [2][3] |
| This compound | 40 µ g/mouse , i.c.v. | > 20 hours | 50% | [2][3] |
| Oxymorphone | up to 50 µ g/mouse , i.c.v. | > 20 hours | 0% | [2][3] |
i.c.v. = intracerebroventricular
Mechanism of Action and Signaling
This compound functions as a potent μ-opioid agonist. Its defining characteristic is the formation of a covalent bond with the receptor, leading to its irreversible activation.[1] This prolonged receptor occupancy is the basis for its exceptionally long duration of action.
However, this sustained activation also triggers rapid receptor desensitization and internalization. Following prolonged agonist binding, the μ-opioid receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[1] The recruitment of β-arrestin physically uncouples the receptor from its G protein signaling pathway, diminishing the analgesic signal, and targets the receptor for internalization into the cell via endocytosis. This process is a key mechanism underlying the rapid development of tolerance observed with repeated administration of this compound.[1][2][3]
Clinical Development Status
To date, this compound has been used exclusively as a preclinical research tool. There are no published clinical trials evaluating the safety or efficacy of this compound in humans. Its irreversible binding profile and the rapid development of tolerance present significant challenges for its potential therapeutic use. In contrast, its parent compound, oxymorphone, has been developed and approved for clinical use in treating moderate to severe pain in various formulations.[7][8]
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed signaling pathway for this compound at the μ-opioid receptor.
Caption: Experimental workflow for the in vitro receptor binding assay.
Caption: Experimental workflow for the in vivo tail-flick analgesia test.
Conclusion
The development of this compound has provided invaluable insights into the pharmacology of opioid receptors. Its unique property of irreversible, covalent binding has made it an essential tool for studying the molecular mechanisms of opioid action, receptor kinetics, and the development of tolerance. While its clinical potential is limited by this very mechanism, the knowledge gained from its preclinical evaluation continues to inform the design and development of new generations of opioid analgesics. This guide has synthesized the critical data and methodologies from its developmental history to serve as a comprehensive resource for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 12-week, randomized, placebo-controlled trial assessing the safety and efficacy of oxymorphone extended release for opioid-naive patients with chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical applications of oxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Receptor Binding Affinity of Oxymorphazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymorphazone is a potent, long-acting, and irreversible agonist of the μ-opioid receptor (MOR), exhibiting a notable selectivity for the μ₁ subtype. Its unique pharmacological profile, characterized by the formation of a covalent bond with the receptor, results in prolonged analgesic effects. This technical guide provides a comprehensive overview of this compound's receptor binding affinity, drawing from available scientific literature. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, a derivative of oxymorphone, is distinguished by its irreversible binding to the μ-opioid receptor. This covalent interaction leads to a prolonged activation of the receptor, a characteristic that sets it apart from many other opioids. Understanding the specifics of its binding affinity across the different opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is crucial for elucidating its therapeutic potential and side-effect profile. This document serves as a technical resource, consolidating data on this compound's receptor binding characteristics and the methodologies used to determine them.
Quantitative Receptor Binding Data
While extensive quantitative data for this compound's binding affinity across all opioid receptor subtypes is limited in publicly available literature, its potent and selective interaction with the μ-opioid receptor is well-documented.
| Ligand | Receptor Subtype | Parameter | Value | Species/System | Reference |
| This compound | μ-opioid (μ₁) | Irreversible Agonist | High Affinity | In vitro | [1] |
| This compound | δ-opioid | - | Low Affinity | In vitro (inferred) | [2] |
| This compound | κ-opioid | - | Low Affinity | In vitro (inferred) | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of opioid receptor binding and functional activity.
Radioligand Binding Assay (General Protocol)
This assay is fundamental for determining the affinity of a ligand for a receptor.
Objective: To measure the binding of a radiolabeled ligand to opioid receptors in a tissue or cell membrane preparation and to determine the affinity of a competing unlabeled ligand (e.g., this compound).
Materials:
-
Tissue or cell membranes expressing opioid receptors (e.g., rat brain homogenates)[3]
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors)
-
Unlabeled competing ligand (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[4]
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[4]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled universal opioid ligand like naloxone).[4]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[5]
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand displacement binding assay.
[³⁵S]GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR).
Objective: To quantify the extent of G protein activation (as measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS) in response to an opioid agonist like this compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Agonist (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[6]
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the agonist (this compound). Include a basal control (no agonist) and a positive control (a known full agonist like DAMGO).[6]
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).[6]
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.[6]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.[6]
-
Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the stimulated binding as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ values.[6]
Workflow for [³⁵S]GTPγS Binding Assay
Caption: General workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay (General Protocol)
This assay measures the functional consequence of Gᵢ/ₒ-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the inhibition of cAMP production in cells expressing opioid receptors in response to this compound.
Materials:
-
Cells stably expressing the opioid receptor of interest
-
Agonist (this compound)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, GloSensor cAMP Assay)
-
Cell culture medium
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Procedure:
-
Cell Culture: Culture the cells in appropriate plates until they reach the desired confluency.
-
Cell Treatment: Pre-treat the cells with varying concentrations of the agonist (this compound) for a specific duration.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves a competitive immunoassay format.[7][8]
-
Data Analysis: Measure the signal and calculate the concentration of cAMP in each sample. Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC₅₀.
Workflow for cAMP Accumulation Assay
Caption: A generalized workflow for a cAMP accumulation assay.
Signaling Pathways
Upon binding to the μ-opioid receptor, this compound initiates a cascade of intracellular signaling events, primarily through the Gᵢ/ₒ pathway. Due to its irreversible nature, this activation is sustained.
G Protein-Dependent Signaling
The canonical signaling pathway for μ-opioid receptor agonists involves the activation of inhibitory G proteins (Gαᵢ/ₒ).
Mechanism:
-
Agonist Binding: this compound binds to and covalently modifies the μ-opioid receptor, locking it in an active conformation.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein.
-
Subunit Dissociation: The G protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.
-
Downstream Effects:
-
Gαᵢ/ₒ-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9]
-
Gβγ: Modulates ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.[9]
-
G Protein-Dependent Signaling Pathway
Caption: Canonical G protein-dependent signaling pathway of μ-opioid agonists.
β-Arrestin-Mediated Signaling
While the primary analgesic effects of opioids are mediated through G protein signaling, the recruitment of β-arrestin to the activated receptor is associated with receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to side effects such as tolerance and respiratory depression.
Mechanism:
-
Receptor Phosphorylation: Sustained activation of the MOR by an agonist leads to its phosphorylation by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated MOR serves as a binding site for β-arrestin.
-
Downstream Consequences:
-
Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to a dampening of the signal.
-
Internalization: β-arrestin facilitates the recruitment of the receptor to clathrin-coated pits for endocytosis. Chronically activated opioid receptors are rapidly internalized by β-arrestins.[10]
-
Signal Transduction: β-arrestin can act as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK), initiating G protein-independent signaling pathways.
-
β-Arrestin-Mediated Signaling Pathway
Caption: β-Arrestin-mediated signaling and receptor regulation.
Conclusion
This compound's irreversible agonism at the μ-opioid receptor presents a unique and complex pharmacological profile. Its high affinity and prolonged action at the μ₁ subtype are central to its potent analgesic effects. While quantitative data on its interaction with δ and κ receptors remain to be fully elucidated, the available evidence points towards a high degree of selectivity for the μ-receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to guide the development of novel, long-acting opioid analgesics. A deeper understanding of its binding kinetics and downstream signaling, particularly concerning β-arrestin recruitment, will be pivotal in optimizing the therapeutic window of this and related compounds.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of mu, delta, and kappa opiate binding sites in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Oxymorphazone Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymorphazone is a potent, long-acting semi-synthetic opioid analgesic and a derivative of oxymorphone. It functions as a µ-opioid receptor agonist, exhibiting a unique pharmacological profile characterized by an extended duration of action. This technical guide provides an in-depth overview of the in vivo effects of this compound administration, with a focus on its analgesic properties, receptor binding characteristics, and other significant physiological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound is a 14-hydroxydihydromorphinone hydrazone that acts as a potent µ-opioid agonist.[1][2] A distinguishing feature of this compound is its prolonged, and in some contexts, irreversible binding to the µ-opioid receptor.[1] This prolonged receptor occupancy is believed to be the primary reason for its extended analgesic effects, which are not fully explained by its pharmacokinetic profile.[1][3] Acutely, this compound is approximately half as potent as its parent compound, oxymorphone.[2][4] However, at higher doses, its analgesic effects are significantly more sustained.[2][4] The development of tolerance to the analgesic effects of this compound has been observed with repeated administration.[3][4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the in vivo effects of this compound and its parent compound, oxymorphone, for comparison.
Table 1: In Vivo Analgesic Potency of this compound and Oxymorphone
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED₅₀ (mg/kg) | Source |
| This compound | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.8 | [1] |
| This compound | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.6 | [2][3][4] |
| Oxymorphone | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.4 | [1] |
| Oxymorphone | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.3 | [2][3][4] |
Table 2: Duration of Analgesic Effect at High Doses
| Compound | Dose (mg/kg) | Animal Model | Route of Administration | Observation | Source |
| This compound | 100 | Mouse | Not Specified | 83% of animals remained analgesic after 20 hours. | [1] |
| This compound | 100 | Mouse | Not Specified | Over 50% of mice remained analgesic for more than 24 hours. | [2][3][4] |
| Oxymorphone | 100 | Mouse | Not Specified | No animals were analgesic after 20 hours. | [1] |
Table 3: Intracerebroventricular (ICV) Administration and Analgesia
| Compound | Dose (µ g/mouse ) | Animal Model | Observation | Source |
| This compound | 40 | Mouse | 50% of mice remained analgesic for over 20 hours. | [2][3][4] |
| Oxymorphone | up to 50 | Mouse | No mice remained analgesic after 20 hours. | [2][3][4] |
Signaling Pathways
This compound exerts its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a cascade of intracellular events.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Assessment of Analgesia: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic effects of opioids in rodents.
Protocol:
-
Animals: Male mice (e.g., Swiss-Webster, 20-30 g) are commonly used.
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Procedure:
-
Animals are gently restrained, allowing the tail to be exposed.
-
A focused beam of light is directed onto the ventral surface of the tail, typically 2-3 cm from the tip.
-
The latency to a rapid flick of the tail is automatically recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
This compound or vehicle is administered, typically via subcutaneous injection.
-
Tail-flick latencies are measured at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Assessment of Respiratory Depression: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained animals.
Protocol:
-
Animals: Adult rats or mice.
-
Apparatus: A whole-body plethysmograph system.
-
Procedure:
-
Animals are placed in the plethysmography chamber and allowed to acclimatize.
-
Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), are recorded.
-
The animal is briefly removed, administered this compound or vehicle, and returned to the chamber.
-
Respiratory parameters are continuously monitored for a set period.
-
-
Data Analysis: Post-drug respiratory parameters are compared to baseline values to determine the extent of respiratory depression.
Assessment of Gastrointestinal Motility: Charcoal Meal Test
This assay measures the extent of intestinal transit of a non-absorbable marker.
Protocol:
-
Animals: Mice or rats, typically fasted overnight with free access to water.
-
Materials: A suspension of charcoal in a vehicle like gum arabic.
-
Procedure:
-
Animals are administered this compound or vehicle.
-
After a predetermined time for drug absorption, a charcoal meal is administered by oral gavage.
-
After a set time (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
-
Data Analysis: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100 The percentage inhibition of transit is then calculated relative to the vehicle-treated control group.
Other In Vivo Considerations
Tolerance
Repeated administration of this compound leads to the development of tolerance to its analgesic effects.[3][4] This is a common characteristic of opioid agonists and is thought to involve adaptive changes in the µ-opioid receptor signaling pathway, including receptor desensitization and downregulation.
Pharmacokinetics
While detailed pharmacokinetic studies on this compound are limited in publicly available literature, existing evidence suggests that its prolonged duration of action is not primarily due to a long half-life but rather to its persistent binding to the µ-opioid receptor.[1][2][3][4]
Conclusion
This compound is a potent µ-opioid agonist with a remarkably long duration of action, particularly at higher doses. Its primary mechanism of action involves prolonged, and potentially irreversible, binding to the µ-opioid receptor, leading to sustained analgesia. While it demonstrates significant analgesic efficacy, the development of tolerance with repeated use is a key consideration. Further research is warranted to fully elucidate the in vivo profile of this compound, particularly concerning its effects on respiratory and gastrointestinal function, and to explore its full therapeutic potential.
References
- 1. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Oxymorphazone: A Technical Guide for its Application as a Research Tool in Opioid Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymorphazone, a semi-synthetic opioid derivative, serves as a powerful and distinctive tool in the field of opioid research. As a potent, long-acting, and irreversible agonist for the µ-opioid receptor (MOR), it offers unique advantages for investigating opioid receptor function, signaling, and pharmacology. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and its application in various in vitro and in vivo experimental paradigms. Detailed methodologies for key experiments are provided, alongside a comprehensive summary of available quantitative data to facilitate its effective use as a research tool.
Introduction
This compound is the hydrazone derivative of oxymorphone, a clinically used opioid analgesic. Its defining characteristic is its irreversible binding to the µ-opioid receptor, which is thought to result from the formation of a covalent bond. This irreversible agonism leads to a prolonged pharmacological effect that is not readily explained by pharmacokinetics alone. Studies have shown that this compound selectively targets the high-affinity state of the µ-opioid receptor, often referred to as the µ1 subtype. These properties make this compound an invaluable tool for studying the long-term consequences of MOR activation, receptor downregulation, and the mechanisms of opioid tolerance and dependence.
Chemical Properties and Synthesis
This compound is chemically known as (5α,6E)-3,14-dihydroxy-17-methyl-4,5-epoxy-morphinan-6-one hydrazone. Its formation from oxymorphone involves a condensation reaction with hydrazine.
Synthesis Protocol: Oxymorphone to this compound
A general method for the synthesis of 14-hydroxydihydromorphinone hydrazones, such as this compound, involves the reaction of the parent ketone with an excess of hydrazine.[1]
-
Materials: Oxymorphone hydrochloride, hydrazine hydrate, absolute ethanol.
-
Procedure:
-
Dissolve oxymorphone hydrochloride in a minimal amount of warm absolute ethanol.
-
Add a large molar excess of hydrazine hydrate to the solution. The use of excess hydrazine is crucial to favor the formation of the hydrazone over the azine dimer.[1]
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product.
-
Collect the precipitated this compound by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
It is important to note that in solution, hydrazones like this compound can be in equilibrium with their corresponding azine dimers (e.g., oxymorphonazine). These azines are reported to be even more potent irreversible ligands.[1]
Pharmacology and Mechanism of Action
This compound is a potent and long-acting µ-opioid receptor agonist.[2][3] Its primary mechanism of action is the irreversible activation of MORs. This prolonged receptor activation is responsible for its long-lasting analgesic effects.[4][5]
Receptor Binding Profile
This compound exhibits a high affinity and selectivity for the µ-opioid receptor, particularly the µ1 subtype.[1][3][4] While comprehensive quantitative binding data across all opioid receptor subtypes is limited in publicly available literature, its selectivity for µ-receptors is well-established. The irreversible nature of its binding is demonstrated by the persistence of receptor inhibition even after extensive washing of tissue preparations.[1]
Table 1: Receptor Binding and In Vivo Analgesic Potency of this compound and Comparators
| Compound | Receptor Target | Binding Characteristic | Assay System | Value | Reference |
| This compound | µ-opioid (µ1) | Irreversible Agonist | Rat brain homogenates | Selectively inhibits high-affinity sites | [1][3][4] |
| This compound | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.6 mg/kg | [1][3] |
| This compound | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.8 mg/kg | [4][5] |
| Oxymorphone | µ-opioid | Reversible Agonist | - | - | - |
| Oxymorphone | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.3 mg/kg | [1][3] |
| Oxymorphone | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.4 mg/kg | [4][5] |
Signaling Pathways
Upon binding to the µ-opioid receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The prolonged and irreversible activation by this compound provides a unique model to study the downstream consequences of sustained MOR signaling.
Figure 1: Simplified signaling pathway of this compound at the µ-opioid receptor.
The irreversible nature of this compound binding leads to sustained G-protein activation, which in turn causes prolonged inhibition of adenylyl cyclase and modulation of ion channel activity. This persistent signaling is believed to contribute to the rapid development of tolerance observed with this compound.[3] Furthermore, chronic activation of opioid receptors by agonists like this compound can lead to receptor internalization mediated by β-arrestins.[3]
Experimental Protocols
This compound's unique properties make it a valuable tool in a variety of experimental settings. Below are detailed protocols for key assays used to characterize its activity.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for opioid receptors. Due to its irreversible nature, modifications to standard competitive binding protocols are necessary.
-
Objective: To assess the irreversible binding of this compound to µ-opioid receptors in rat brain homogenates.
-
Materials:
-
Rat brain tissue (e.g., whole brain minus cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-DAMGO for µ-receptors)
-
This compound
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Pre-incubation with this compound: Incubate aliquots of the membrane preparation with various concentrations of this compound for a defined period (e.g., 30 minutes at 25°C) to allow for irreversible binding.
-
Washing: To remove unbound this compound, extensively wash the membranes. This is a critical step to demonstrate irreversibility. Centrifuge the pre-incubated membranes, discard the supernatant, and resuspend the pellet in a large volume of fresh, ice-cold wash buffer. Repeat this wash procedure multiple times (e.g., 3-5 times).
-
Radioligand Binding: After the final wash, resuspend the membrane pellets in the assay buffer. Incubate the washed membranes with a fixed concentration of the radioligand (e.g., [³H]-DAMGO). Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid antagonist (e.g., naloxone).
-
Filtration and Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: The reduction in specific binding of the radioligand in the this compound-pre-treated and washed membranes, compared to control membranes (pre-treated with vehicle and washed), indicates the extent of irreversible receptor blockade.
Figure 2: Experimental workflow for the in vitro irreversible radioligand binding assay.
In Vivo Antinociception Assay (Tail-Flick Test)
The tail-flick test is a common method to assess the analgesic effects of opioids in rodents.
-
Objective: To determine the antinociceptive effect and duration of action of this compound in mice.
-
Animals: Male Swiss-Webster mice or other suitable strain.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain each mouse and place its tail over the radiant heat source of the tail-flick meter. Measure the baseline latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control subcutaneously (s.c.) or intracerebroventricularly (i.c.v.).
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 120 minutes, and longer intervals for duration studies), measure the tail-flick latency again.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value of this compound.
Table 2: Dose-Response Data for Antinociception in Mice (Tail-Flick Test)
| Compound | Route of Administration | Dose | % MPE (or % Analgesic) | Time Point | Reference |
| This compound | s.c. | 0.6 mg/kg | 50% (ED50) | - | [1][3] |
| This compound | s.c. | 100 mg/kg | >50% | >24 hours | [3] |
| This compound | i.c.v. | 40 µ g/mouse | 50% | >20 hours | [1][3] |
| Oxymorphone | s.c. | 0.3 mg/kg | 50% (ED50) | - | [1][3] |
| Oxymorphone | s.c. | 100 mg/kg | 0% | >24 hours | [3] |
| Oxymorphone | i.c.v. | 50 µ g/mouse | 0% | >20 hours | [1][3] |
Data Presentation
The unique pharmacological profile of this compound is best illustrated by comparing its effects to its reversible counterpart, oxymorphone.
Limitations and Considerations
-
Irreversibility: The irreversible nature of this compound binding requires careful experimental design, particularly in washing steps for in vitro assays, to distinguish it from high-affinity reversible binding.
-
Pharmacokinetics: While the long duration of action is primarily attributed to its irreversible binding, the lack of detailed pharmacokinetic data for this compound itself is a limitation. Researchers should be aware that the initial distribution and metabolism may still play a role in the onset of its effects.
-
Tolerance: The rapid development of tolerance to the analgesic effects of this compound should be considered when designing chronic studies.[3]
-
Azine Formation: Researchers should be aware of the potential for the formation of the more potent azine dimer, oxymorphonazine, in solution, which may contribute to the observed pharmacological effects.[1]
Conclusion
This compound is a valuable and specialized research tool for the study of opioid receptors. Its irreversible µ-agonist activity provides a unique means to investigate the long-term consequences of receptor activation, mechanisms of tolerance, and the role of the µ1 receptor subtype. The detailed protocols and compiled data in this guide are intended to facilitate the effective and appropriate use of this compound in advancing our understanding of opioid pharmacology.
References
- 1. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Long-term Effects of Irreversible Opioid Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The irreversible binding of ligands to opioid receptors precipitates a cascade of complex and long-lasting physiological and cellular effects. Unlike reversible ligands, which associate and dissociate from the receptor, irreversible ligands form a stable, often covalent, bond, leading to prolonged receptor inactivation or activation. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and long-term consequences associated with irreversible opioid binding. It is intended to serve as a resource for researchers and professionals involved in the study of opioid pharmacology and the development of novel therapeutics. This document details the molecular mechanisms, including receptor downregulation and signaling pathway alterations, and presents quantitative data and experimental protocols to facilitate further research in this critical area.
Introduction
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a pivotal role in nociception, reward, and various physiological processes. The interaction of these receptors with endogenous and exogenous opioids is typically transient. However, a class of ligands known as irreversible opioids establishes a long-lasting bond with the receptor, effectively removing it from the functional pool. This irreversible interaction has profound implications for receptor pharmacology and has been instrumental in elucidating receptor function and in the development of long-acting antagonists. This guide will delve into the molecular underpinnings and persistent consequences of such binding events.
Molecular Mechanisms of Irreversible Opioid Binding
Irreversible opioid ligands typically possess a reactive chemical moiety that forms a covalent bond with a nucleophilic residue within the receptor's binding pocket. A classic example is β-funaltrexamine (β-FNA), which contains a fumarate group that acts as a Michael acceptor, forming a covalent adduct with a cysteine residue in the µ-opioid receptor.
Another category includes pseudo-irreversible ligands, such as methocinnamox (MCAM). These ligands exhibit extremely slow dissociation rates, effectively rendering their binding irreversible over a prolonged period without forming a covalent bond. This pseudo-irreversible binding is characterized by a time-dependent, non-surmountable, and non-reversible antagonism.[1][2]
The long-term consequences of this persistent receptor occupancy include:
-
Receptor Downregulation: The cell responds to chronic receptor inactivation by reducing the total number of receptors, a process known as downregulation. This is a homeostatic mechanism to adapt to the persistent alteration in signaling.[3][4] This can involve the degradation of internalized receptors rather than their recycling to the cell surface.[5]
-
Receptor Desensitization: Even receptors that are not downregulated may become uncoupled from their downstream signaling pathways. This desensitization involves modifications such as phosphorylation by G-protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestins.[6][7]
-
Alterations in Signaling Pathways: The persistent presence of an irreversible ligand can lead to long-term changes in the signaling machinery of the cell. This can include a switch in G-protein coupling or alterations in the activity of adenylyl cyclase and other downstream effectors.[8]
Quantitative Data on Irreversible Opioid Ligands
The characterization of irreversible opioid ligands involves quantifying their binding affinity and functional effects. The following tables summarize key quantitative data for prominent irreversible and pseudo-irreversible opioid ligands.
| Ligand | Receptor Target | Binding Affinity (Ki) | Reference |
| β-Funaltrexamine (β-FNA) | µ-Opioid Receptor | ~1-10 nM (initial reversible binding) | [9] |
| Methocinnamox (MCAM) | µ-Opioid Receptor | 0.6 nM | [10][11] |
| Methocinnamox (MCAM) | δ-Opioid Receptor | 2.2 nM | [11] |
| Methocinnamox (MCAM) | κ-Opioid Receptor | 4.9 nM | [11] |
Table 1: Binding Affinities of Irreversible and Pseudo-Irreversible Opioid Ligands. This table presents the equilibrium dissociation constants (Ki) for the initial reversible binding step of these ligands to their primary opioid receptor targets.
| Ligand | Assay | Cell Type | Parameter | Value | Reference |
| β-Funaltrexamine (β-FNA) | DAMGO-mediated cAMP inhibition | HEK cells | pEC50 (vehicle) | 7.90 ± 0.23 | [9] |
| β-Funaltrexamine (β-FNA) | DAMGO-mediated cAMP inhibition | HEK cells | pEC50 (after β-FNA) | 8.22 ± 0.18 | [9] |
| Methocinnamox (MCAM) | Fentanyl-mediated cAMP inhibition | HEK cells | pEC50 | 7.36 ± 0.11 | [9] |
| DAMGO | β-arrestin 2 Recruitment | PathHunter® CHO-K1 OPRM1 | Emax | Full agonist | [1] |
Table 2: Functional Data for Irreversible and Pseudo-Irreversible Opioid Ligands. This table summarizes functional data from in vitro assays, demonstrating the impact of these ligands on agonist-mediated signaling.
Experimental Protocols
The study of irreversible opioid binding necessitates specialized experimental protocols to differentiate it from high-affinity reversible binding.
Radioligand Binding Washout Assay
This protocol is designed to determine if a ligand binds irreversibly to its receptor.
Objective: To assess the recovery of radioligand binding after pre-incubation with an unlabeled test compound and subsequent washing.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptor).
-
Unlabeled test compound (potential irreversible ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubation: Incubate cell membranes with a high concentration of the unlabeled test compound for a defined period (e.g., 60 minutes at 25°C) to allow for potential irreversible binding. Include a control group with vehicle only.
-
Washout: Centrifuge the membrane suspension to pellet the membranes. Discard the supernatant containing the unbound test compound.
-
Resuspend and Repeat Wash: Resuspend the membrane pellet in a large volume of ice-cold wash buffer and repeat the centrifugation step. Perform multiple wash cycles (e.g., 3-5 times) to thoroughly remove any reversibly bound ligand.
-
Radioligand Binding: After the final wash, resuspend the membrane pellets in binding buffer. Add the radiolabeled ligand at a concentration near its Kd and incubate to equilibrium.
-
Filtration and Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the specific binding of the radioligand in the membranes pre-incubated with the test compound to the control group. A significant and persistent reduction in radioligand binding in the test group indicates irreversible binding.
cAMP Accumulation Assay
This functional assay measures the ability of an irreversible antagonist to block agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the effect of an irreversible antagonist on the potency and efficacy of an opioid agonist in a functional cell-based assay.
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293-µOR).
-
Opioid agonist (e.g., DAMGO).
-
Irreversible antagonist (e.g., β-FNA).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.
-
Pre-treatment with Antagonist: Treat the cells with the irreversible antagonist or vehicle for a specified duration.
-
Washout: Thoroughly wash the cells with serum-free medium to remove any unbound antagonist.
-
Agonist Stimulation: Add the opioid agonist at various concentrations in the presence of forskolin.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of the agonist in the presence and absence of the irreversible antagonist. A non-parallel rightward shift and a reduction in the maximal effect of the agonist are indicative of non-competitive (irreversible) antagonism.[12][13]
β-Arrestin Recruitment Assay
This assay assesses the ability of a ligand to promote the interaction between the opioid receptor and β-arrestin, a key event in receptor desensitization and signaling.
Objective: To quantify the recruitment of β-arrestin to the opioid receptor upon ligand binding.
Materials:
-
Cells co-expressing the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® cells).
-
Test ligand.
-
Reference agonist (e.g., DAMGO).
-
Assay buffer.
-
Detection reagents.
Procedure:
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom plate.
-
Compound Addition: Add the test ligand at various concentrations to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent, which generates a chemiluminescent signal upon reporter fragment complementation.
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the signal against the log of the ligand concentration to generate a dose-response curve and determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.[1][14]
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by irreversible opioid binding.
Experimental Workflow
Caption: Workflow for characterizing an irreversible opioid ligand.
Logical Relationships
Caption: Logical cascade from irreversible binding to physiological effects.
Conclusion
The study of irreversible opioid binding provides invaluable insights into the dynamic nature of opioid receptor function and regulation. The long-lasting effects of these ligands, from receptor downregulation to persistent alterations in signaling, underscore the profound cellular adaptations that occur in response to chronic receptor modulation. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of these powerful pharmacological tools. A deeper understanding of the long-term consequences of irreversible opioid binding is essential for the development of novel therapeutics with improved efficacy and safety profiles, including long-acting antagonists for the treatment of opioid use disorder and for elucidating the mechanisms of opioid tolerance.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral pharmacology of methocinnamox: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methocinnamox - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
Oxymorphazone In Vivo Experimental Protocols: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for conducting in vivo experiments with oxymorphazone, a potent and long-acting opioid analgesic. These guidelines are intended for researchers, scientists, and drug development professionals working to understand the pharmacological profile of this compound.
Introduction
This compound is a derivative of oxymorphone and acts as a potent µ-opioid receptor agonist.[1] It is known for its long-lasting analgesic effects, which are attributed to its irreversible binding to the µ-opioid receptor.[1] Understanding the in vivo pharmacology of this compound is crucial for the development of novel analgesics with improved therapeutic profiles. This document outlines key experimental protocols to assess the analgesic, respiratory, tolerance, and dependence effects of this compound, along with its pharmacokinetic profile and signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound, primarily focusing on its analgesic properties.
Table 1: Analgesic Potency of this compound in Rodents
| Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) | Citation |
| Tail-Flick | Mouse | Subcutaneous (s.c.) | 0.6 | Oxymorphone | 0.3 | [2] |
| Tail-Flick | Mouse | Subcutaneous (s.c.) | 0.8 | Oxymorphone | 0.4 | [3][4] |
Table 2: Duration of Analgesic Effect of this compound in Mice
| Dose (mg/kg, s.c.) | Assay | Observation | Citation |
| 100 | Tail-Flick | Over 50% of mice remained analgesic for more than 24 hours. | [2] |
| 100 | Tail-Flick | 83% of animals were analgesic over 20 hours post-administration. | [3][4] |
| Dose (µ g/mouse , i.c.v.) | Assay | Observation | Citation |
| 40 | Tail-Flick | 50% of mice remained analgesic for more than 20 hours. | [5] |
Experimental Protocols
Analgesia Assays
The tail-flick test is a common method to assess the spinal analgesic effects of compounds.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.[6][7]
-
Animal Model: Male Swiss-Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.[1]
-
Gently restrain the animal, allowing the tail to be exposed.
-
Position the tail over the radiant heat source, typically 3 cm from the tip.[8]
-
Activate the heat source and start a timer.
-
The latency to the flick of the tail is automatically recorded.[6]
-
A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.[6]
-
Administer this compound or vehicle control (e.g., saline) via the desired route (subcutaneous or intracerebroventricular).
-
Measure the tail-flick latency at predetermined time points (e.g., 15, 30, 60, 120 minutes) after drug administration.
-
-
Data Analysis: The analgesic effect is expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
The hot plate test measures the supraspinal analgesic response.[3]
-
Apparatus: A hot plate analgesiometer with a controlled temperature surface.[9][10]
-
Animal Model: Male Swiss-Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[10][11]
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.[9][10]
-
Record the latency to the first sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent injury.[11]
-
Administer this compound or vehicle control.
-
Measure the hot plate latency at various time points post-administration.
-
-
Data Analysis: Similar to the tail-flick test, data can be expressed as %MPE.
This test is used to evaluate peripheral analgesic activity.[12][13]
-
Animal Model: Male Swiss-Webster mice (20-25 g).
-
Procedure:
-
Administer this compound or vehicle control.
-
After a predetermined time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally (10 mL/kg).[14][15]
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).[15]
-
-
Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated group.
Respiratory Depression Assay
Opioid-induced respiratory depression is a critical safety parameter to assess.
-
Apparatus: Whole-body plethysmography (WBP) system or a pulse oximeter with a collar for rodents.[1][5]
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Procedure (WBP):
-
Acclimate the unrestrained animal to the plethysmography chamber.[1]
-
Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).[1]
-
Administer this compound or vehicle control.
-
Continuously monitor and record respiratory parameters for a defined period.
-
-
Procedure (Pulse Oximetry):
-
Fit the animal with a specialized collar sensor.[5]
-
Record baseline oxygen saturation (SpO2) and heart rate.
-
Administer the test compound.
-
Monitor and record changes in SpO2 and heart rate over time.
-
-
Data Analysis: Compare the changes in respiratory parameters from baseline between the this compound-treated and vehicle-treated groups.
Tolerance and Dependence Studies
-
Procedure:
-
Administer this compound (e.g., once daily for 3-7 days) to a group of animals.[5]
-
On the test day, administer the same dose of this compound and measure its analgesic effect using the tail-flick or hot plate test.
-
A rightward shift in the dose-response curve compared to the acute administration group indicates the development of tolerance.
-
-
Procedure:
-
Make animals dependent on this compound by repeated administration.
-
On the day of the experiment, administer a final dose of this compound.
-
After a specific time, administer the opioid antagonist naloxone (e.g., 1 mg/kg, s.c.).[16]
-
Observe and score withdrawal behaviors for 20-30 minutes.[16] These behaviors include jumping, wet-dog shakes, paw tremors, teeth chattering, and ptosis.[16]
-
-
Data Analysis: A composite withdrawal score is calculated based on the frequency and severity of the observed signs. The Clinical Opiate Withdrawal Scale (COWS) can be adapted for this purpose.[17][18]
Pharmacokinetic Analysis
-
Procedure:
-
Administer a single dose of this compound to rats via the desired route (e.g., intravenous or subcutaneous).
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vessel.
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
-
Data Analysis: Determine key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Signaling Pathway and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
This compound exerts its effects by binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to analgesia but also to adverse effects. The two main signaling pathways activated are the G-protein pathway and the β-arrestin pathway.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow for In Vivo Assessment of this compound
The following diagram illustrates a typical workflow for the comprehensive in vivo evaluation of this compound.
Caption: Experimental Workflow for this compound.
References
- 1. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. orchidscientific.com [orchidscientific.com]
- 8. protocols.io [protocols.io]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. ajol.info [ajol.info]
- 14. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JaypeeDigital | Action of Analgesics on Mice [jaypeedigital.com]
- 16. JCI - Nucleus accumbens D1/D2 circuits control opioid withdrawal symptoms in mice [jci.org]
- 17. emergencycarebc.ca [emergencycarebc.ca]
- 18. COWS Score for Opiate Withdrawal [mdcalc.com]
- 19. The use of liquid chromatography/mass spectrometry for quantitative analysis of oxycodone, oxymorphone and noroxycodone in Ringer solution, rat plasma and rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and noroxymorphone in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Oxymorphazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphazone is a potent, long-acting opioid analgesic derived from oxymorphone. It functions as a μ-opioid agonist, binding irreversibly to its receptor, which results in a prolonged analgesic effect.[1] The unique pharmacological profile of this compound presents a need for robust and sensitive analytical methods for its detection and quantification in various biological matrices. This document provides detailed application notes and protocols for the analytical detection of this compound, leveraging established methods for the structurally similar compound, oxymorphone, due to the limited availability of methods specifically validated for this compound.
Analytical Methods
The primary analytical techniques suitable for the detection and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and specificity, which are crucial for analyzing complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of opioids in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of compounds. The following protocol is adapted from validated methods for oxymorphone and other opioids and is expected to be suitable for this compound with appropriate validation.[2][3][4]
Table 1: Quantitative Data for an Adapted LC-MS/MS Method
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of human plasma, add an internal standard (e.g., oxymorphone-d3).
-
Pre-treat the sample with 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0), followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-10 min: 95-5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Predicted): Precursor ion (m/z) -> Product ions (m/z) - Specific transitions need to be determined by direct infusion of an this compound standard.
-
Oxymorphone (for reference): 302.1 -> 227.1, 284.1
-
Oxymorphone-d3 (IS): 305.1 -> 230.1
-
3. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of opioids, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.[5][6]
Table 2: Quantitative Data for an Adapted GC-MS Method
| Parameter | Value |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Linearity Range | 10 - 2000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Extraction Efficiency | 50 - 70% |
Experimental Protocol: GC-MS Analysis of this compound in Blood
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of whole blood, add an internal standard (e.g., oxymorphone-d3).
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 1 mL of 0.1 M HCl and wash with hexane.
-
Adjust the pH of the aqueous layer to ~9 with a bicarbonate buffer.
-
Extract the analyte with 5 mL of chloroform:isopropanol (9:1 v/v).
-
Separate the organic layer and evaporate to dryness.
-
Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.
-
Analytical Column: A DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound-TMS derivative (Predicted): Target and qualifier ions need to be determined from the mass spectrum of the derivatized standard.
-
Oxymorphone-TMS derivative (for reference): m/z 445, 430, 358
-
3. Data Analysis
-
Quantification is based on the ratio of the integrated peak area of the target ion of the analyte to that of the internal standard, plotted against a calibration curve.
Visualizations
Signaling Pathway of this compound
This compound is a potent µ-opioid receptor agonist.[1] Upon binding, it initiates a signaling cascade that leads to its analgesic and other opioid-related effects.
Caption: this compound signaling pathway.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and noroxymorphone in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. BASi® | Development Of A Fast, Green Lc-ms Method For The Quantification Of Oxycodone, Oxymorphone And Noroxycodone Using Innovative Hplc Column Technology [basinc.com]
- 5. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Oxymorphazone Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphazone is a potent, long-acting opioid analgesic that acts as a μ-opioid receptor agonist.[1] Its unique characteristic is its irreversible binding to the receptor, forming a covalent bond.[1] This results in a prolonged analgesic effect, particularly at higher doses, with a duration that can extend up to 48 hours after intracerebroventricular administration.[1] These application notes provide detailed protocols for the preparation and administration of this compound in rodent models, as well as standardized procedures for assessing its analgesic effects using common behavioral assays.
Data Presentation
Analgesic Potency and Duration of Action of this compound in Mice
| Parameter | Route of Administration | Value | Species/Assay | Reference |
| ED₅₀ | Subcutaneous (s.c.) | 0.6 - 0.8 mg/kg | Mouse / Tail-flick | [2][3] |
| Duration of Analgesia (at ED₅₀) | Subcutaneous (s.c.) | Similar to Oxymorphone | Mouse / Tail-flick | [2][4] |
| Prolonged Analgesia (at high dose) | Subcutaneous (s.c.) | > 50% of mice analgesic for > 24 hr at 100 mg/kg | Mouse / Tail-flick | [2][4] |
| Prolonged Analgesia (at high dose) | Intracerebroventricular (i.c.v.) | 50% of mice analgesic for > 20 hr at 40 µ g/mouse | Mouse / Tail-flick | [2][4] |
Experimental Protocols
Preparation of this compound Solution for Injection
Objective: To prepare a sterile solution of this compound for subcutaneous or intracerebroventricular administration in rodents.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile water for injection
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles (27-30 gauge for s.c., 33 gauge for i.c.v.)
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Selection: Based on standard practices for opioid administration, sterile saline is recommended as the vehicle. The solubility of this compound should be confirmed with the supplier's product information sheet if available.
-
Stock Solution Preparation (Example concentration: 10 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, dissolve the powder in a small volume of sterile water for injection by vortexing.
-
Bring the solution to the final volume with sterile saline.
-
Ensure complete dissolution. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
-
Working Solution Preparation:
-
Dilute the stock solution with sterile saline to the desired final concentration for injection. The final concentration will depend on the target dose and the injection volume.
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the sterile solution at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations. It is advisable to prepare fresh solutions for each experiment.
-
Administration of this compound
a) Subcutaneous (s.c.) Injection in Mice
Objective: To administer this compound into the subcutaneous space of a mouse.
Procedure:
-
Restrain the mouse by gently grasping the loose skin at the scruff of the neck.
-
Create a "tent" of skin over the shoulders.
-
Insert a 27-30 gauge needle, bevel up, into the base of the skin tent at a shallow angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the desired volume of this compound solution (typically 5-10 mL/kg body weight).
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
b) Intracerebroventricular (i.c.v.) Injection in Mice
Objective: To deliver this compound directly into the cerebral ventricles of a mouse. This procedure requires stereotaxic instrumentation.
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Typical coordinates relative to bregma for the lateral ventricle in an adult mouse are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm.
-
Lower a 33-gauge injection needle attached to a Hamilton syringe to the appropriate depth (Dorsoventral, DV: -3.0 mm from the skull surface).
-
Slowly infuse the desired volume of this compound solution (typically 1-5 µL) over several minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal closely post-surgery.
Analgesia Assays
a) Tail-Flick Test
Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Procedure:
-
Allow the mice to acclimate to the testing room for at least 30 minutes.
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Focus a beam of radiant heat onto the ventral surface of the tail, approximately 2-3 cm from the tip.
-
Start a timer simultaneously with the heat stimulus.
-
Stop the timer as soon as the mouse flicks its tail out of the beam.
-
Record the tail-flick latency.
-
A cut-off time of 10-15 seconds is recommended to prevent tissue damage, especially when testing potent opioids.[5][6]
-
Establish a baseline latency for each mouse before drug administration.
-
Administer this compound and test at various time points post-administration to determine the onset and duration of analgesia.
b) Hot Plate Test
Objective: To assess the response of a mouse to a thermal stimulus applied to the paws.
Procedure:
-
Acclimatize the mice to the testing environment.
-
Set the hot plate to a constant temperature (e.g., 52-55°C).[7]
-
Gently place the mouse on the hot plate, which is enclosed by a clear cylinder to keep the animal on the heated surface.[8]
-
Start a timer immediately.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.[8]
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time of 30-60 seconds is recommended to prevent paw injury.
-
Determine a baseline latency before administering this compound.
-
Test the animals at different time points after drug administration.
c) Von Frey Test
Objective: To measure the mechanical withdrawal threshold of a mouse's paw.
Procedure:
-
Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.
-
Establish a baseline threshold before drug administration.
-
Administer this compound and re-test at various time points to assess changes in mechanical sensitivity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antinociceptive and Cytotoxic Activity of Opioid Peptides with Hydrazone and Hydrazide Moieties at the C-Terminus [mdpi.com]
- 3. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Modeling methadone pharmacokinetics in rats in presence of P-glycoprotein inhibitor valspodar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Synthesis of Oxymorphazone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxymorphazone is a semi-synthetic opioid analgesic and a hydrazone derivative of oxymorphone.[1][2] It is distinguished by its unique pharmacological profile as a potent, long-acting μ-opioid agonist that binds irreversibly to its receptor.[3] This irreversible binding, likely through the formation of a covalent bond, results in a prolonged analgesic effect, lasting up to 48 hours in preclinical models at higher doses.[3] However, this chronic receptor activation also leads to rapid tolerance development.[3] These properties make this compound a valuable pharmacological tool for researchers studying opioid receptor dynamics, desensitization, and the mechanisms of tolerance.
This document provides a representative protocol for the laboratory-scale synthesis of this compound from its precursor, oxymorphone, along with methods for its characterization and a summary of its pharmacological action.
Section 1: Synthesis of this compound
Principle: The synthesis of this compound is achieved through a classical condensation reaction. The ketone group at the C6 position of oxymorphone reacts with hydrazine hydrate to form a hydrazone. The reaction is typically carried out in a protic solvent, such as ethanol, under reflux conditions.
Materials and Reagents:
-
Oxymorphone hydrochloride
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve oxymorphone hydrochloride in a minimal amount of warm anhydrous ethanol.
-
Basification: Add sodium bicarbonate in slight molar excess to neutralize the hydrochloride salt and liberate the oxymorphone free base. Stir the suspension for 15-20 minutes.
-
Reaction: To the stirred suspension, add a 1.5 to 2.0 molar equivalent of hydrazine hydrate.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold distilled water to the reaction mixture until a precipitate forms.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
References
In Vitro Assays for Studying Oxymorphazone Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphazone is a potent, long-acting opioid analgesic that functions as a µ-opioid receptor (MOR) agonist.[1] A key characteristic of this compound is its irreversible binding to the MOR, forming a covalent bond that prevents its dissociation.[1] This irreversible nature confers a unique pharmacological profile but also necessitates specific considerations for in vitro characterization. Standard equilibrium-based assays to determine binding affinity (Ki) and functional potency (EC50) are not straightforwardly applicable. Instead, kinetic parameters that describe the rate of covalent bond formation are more informative.
These application notes provide detailed protocols for two key in vitro assays fundamental for studying the interaction of compounds like this compound with the µ-opioid receptor: the Radioligand Binding Assay and the [³⁵S]GTPγS Binding Assay. While specific in vitro quantitative data for this compound are scarce in publicly available literature due to its irreversible nature, this document presents data for the parent compound, oxymorphone, and the standard MOR agonist, DAMGO, for comparative purposes. Additionally, it outlines the appropriate kinetic parameters for characterizing irreversible inhibitors.
Data Presentation
Characterizing an irreversible binder like this compound using traditional equilibrium-dependent constants (Ki, EC50) is challenging.[2] For such compounds, a more informative approach involves determining the kinetic parameters of inactivation, such as k_inact_ (the maximal rate of inactivation) and K_I_ (the concentration of inhibitor that gives half-maximal rate of inactivation).[2] The overall efficiency of covalent bond formation is represented by the second-order rate constant, k_inact_/K_I_.[3]
Due to the limited availability of these specific kinetic parameters for this compound in the literature, the following tables provide reference data for the reversible µ-opioid agonist DAMGO and the reversible parent compound of this compound, oxymorphone. This allows for a comparative understanding of potency and efficacy at the µ-opioid receptor.
Table 1: Representative µ-Opioid Receptor Binding Affinities
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| DAMGO | [³H]DAMGO | Human neuroblastoma SH-SY5Y cells | 45 |
| Oxymorphone | Not Specified | Cell membrane with recombinant human MOR | < 1 |
Table 2: Representative µ-Opioid Receptor Functional Assay Data ([³⁵S]GTPγS Binding)
| Compound | Assay System | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO | SH-SY5Y cell membranes | 121 ± 32 | 100 |
| Oxymorphone | Not Available | Not Available | Not Available |
Note: The available literature on this compound focuses on its in vivo effects and the qualitative observation of irreversible binding in vitro, without reporting specific EC50 and Emax values from functional assays like the [³⁵S]GTPγS binding assay.[4][5][6][7]
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to downstream cellular effects.
Caption: µ-Opioid receptor signaling pathway activated by this compound.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to characterize the binding of a test compound to the µ-opioid receptor.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This workflow illustrates the procedure for a [³⁵S]GTPγS binding assay, a functional assay that measures G-protein activation following receptor agonism.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity of a test compound for the µ-opioid receptor in brain tissue homogenates. For an irreversible binder like this compound, this assay can demonstrate the reduction of available binding sites.
Materials:
-
Rat brain tissue (e.g., whole brain minus cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]DAMGO (specific activity ~40-60 Ci/mmol)
-
Non-specific binding control: Naloxone (10 µM final concentration)
-
Test compound: this compound
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
Protocol:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA). f. Aliquot and store the membrane preparation at -80°C until use.
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of membrane homogenate, 50 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of Assay Buffer.
- Non-specific Binding: 50 µL of membrane homogenate, 50 µL of [³H]DAMGO, and 50 µL of naloxone.
- Test Compound: 50 µL of membrane homogenate, 50 µL of [³H]DAMGO, and 50 µL of varying concentrations of this compound. b. Incubate the plate at 25°C for 60-90 minutes.
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold Assay Buffer. c. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. d. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For a reversible compound, plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. c. For an irreversible binder like this compound, pre-incubation with the compound followed by extensive washing before the addition of the radioligand will demonstrate a concentration-dependent decrease in the total number of binding sites (Bmax) without reaching a classic equilibrium.
[³⁵S]GTPγS Binding Assay
Objective: To functionally assess the ability of a test compound to activate G-protein coupling to the µ-opioid receptor.
Materials:
-
Membrane preparation containing µ-opioid receptors (as prepared for the radioligand binding assay)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine diphosphate (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
Test compound: this compound
-
Standard agonist: DAMGO
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
Filtration apparatus
Protocol:
-
Assay Setup: a. In a 96-well plate, add the following in order (on ice):
- 25 µL of Assay Buffer (for basal and agonist-stimulated binding) or 25 µL of unlabeled GTPγS (10 µM final concentration for non-specific binding).
- 25 µL of varying concentrations of this compound, DAMGO, or vehicle control.
- 50 µL of membrane suspension (typically 10-20 µg of protein per well).
- 50 µL of GDP (to a final concentration of 10-30 µM). b. Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation and Incubation: a. Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM) to each well. b. Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Detection: a. Terminate the assay by rapid filtration through glass fiber filters. b. Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all other measurements to obtain specific binding. b. Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal response to a standard full agonist like DAMGO) against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. For an irreversible agonist, the apparent potency will be time-dependent.
Conclusion
References
- 1. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Long-Lasting Analgesia with Oxymorphazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphazone is a potent, long-acting opioid analgesic that acts as an irreversible agonist at the µ-opioid receptor (MOR).[1][2] Its unique pharmacological profile, characterized by the formation of a covalent bond with the receptor, results in a significantly prolonged analgesic effect compared to traditional reversible opioid agonists.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its analgesic effects, and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound is a semi-synthetic derivative of oxymorphone.[3] Its primary mechanism of action is the irreversible activation of the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] This irreversible binding is attributed to the formation of a covalent bond between the hydrazone moiety of this compound and a nucleophilic residue within the binding pocket of the MOR. While the exact amino acid residue involved in this covalent interaction has not been definitively identified in the available literature, this covalent binding prevents the dissociation of the drug from the receptor, leading to sustained receptor activation.[1]
Upon binding, this compound stabilizes the active conformation of the MOR, leading to the activation of intracellular signaling cascades. The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gαi/o). This results in the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors to produce analgesia.
Signaling Pathway
The activation of the µ-opioid receptor by this compound initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and the reduction of pain transmission.
Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.
Quantitative Data
The analgesic properties of this compound have been quantified in preclinical studies, primarily using the tail-flick test in mice. The data below summarizes its potency and duration of action.
| Parameter | This compound | Oxymorphone | Reference |
| ED₅₀ (mg/kg, s.c.) | 0.6 | 0.3 | [3][4] |
| Analgesia Duration at ED₅₀ | Same as Oxymorphone | Same as this compound | [3][4] |
| % Analgesic at 24h (100 mg/kg, s.c.) | >50% | 0% | [3][4] |
| Analgesia Duration (40 µ g/mouse , i.c.v.) | >20 hours (50% of mice) | No analgesia at 20 hours (up to 50 µ g/mouse ) | [3][4] |
s.c. = subcutaneous; i.c.v. = intracerebroventricular
Experimental Protocols
Protocol 1: Synthesis and Preparation of this compound for In Vivo Studies
Materials:
-
Oxymorphone hydrochloride
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Sterile saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Synthesis: In a round-bottom flask, dissolve oxymorphone hydrochloride in anhydrous ethanol. Add a molar excess of hydrazine hydrate to the solution. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product should be purified using an appropriate method, such as column chromatography or recrystallization, to yield pure this compound.
-
Formulation for Subcutaneous Injection:
-
Accurately weigh the purified this compound.
-
Dissolve the compound in a minimal amount of a biocompatible solvent if necessary, although direct dissolution in sterile saline is preferred if solubility allows.
-
Bring the final volume to the desired concentration with sterile saline. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the sterile solution at an appropriate temperature (e.g., 4°C) and protect it from light.
-
Protocol 2: Tail-Flick Test for Assessing Analgesia in Mice
This protocol is adapted from standard procedures for evaluating centrally acting analgesics.[6][7]
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Mouse restrainers.
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing. Handle the mice gently to minimize stress.
-
Baseline Latency:
-
Gently place a mouse into a restrainer.
-
Position the mouse's tail over the radiant heat source, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
The latency is the time it takes for the mouse to flick its tail away from the heat.
-
A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage. If the mouse does not respond within the cut-off time, the heat source is turned off, and the maximum latency is recorded.
-
Repeat the baseline measurement 2-3 times for each mouse with a 5-10 minute interval and calculate the average baseline latency.
-
-
Drug Administration:
-
Administer this compound or the vehicle control subcutaneously.
-
-
Post-Treatment Latency:
-
At predetermined time points after injection (e.g., 30, 60, 120, 240 minutes, and 24 hours), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE) calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Caption: Experimental Workflow for the Tail-Flick Test.
Protocol 3: Hot Plate Test for Assessing Analgesia in Mice
This protocol is a standard method for evaluating supraspinally organized pain responses.[8][9]
Apparatus:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglass cylinder to confine the mouse to the hot plate surface.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (typically 55 ± 0.5°C).
-
Baseline Latency:
-
Place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.
-
The time until the first clear sign of a pain response is the latency.
-
A cut-off time (usually 30-45 seconds) is used to prevent tissue damage.
-
Determine the baseline latency for each mouse before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle control subcutaneously.
-
-
Post-Treatment Latency:
-
At specified time intervals after injection, place the mouse back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
The analgesic effect can be calculated as the increase in latency time compared to baseline or as %MPE, similar to the tail-flick test.
-
Caption: Experimental Workflow for the Hot Plate Test.
Conclusion
This compound's irreversible binding to the µ-opioid receptor provides a powerful tool for studying opioid pharmacology and for the development of long-lasting analgesics. The protocols and data presented here offer a foundation for researchers to investigate the unique properties of this compound. Further research is warranted to elucidate the precise molecular interactions underlying its covalent binding and to explore its full therapeutic potential.
References
- 1. Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Mutagenesis of a single amino acid in the rat mu-opioid receptor discriminates ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. Mutation of human mu opioid receptor extracellular "disulfide cysteine" residues alters ligand binding but does not prevent receptor targeting to the cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Opioid Receptor Downregulation Using Oxymorphazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphazone is a potent, long-acting μ-opioid receptor (MOR) agonist that distinguishes itself through its irreversible binding mechanism. This covalent interaction with the receptor makes it a unique tool for studying the cellular processes of opioid receptor desensitization, internalization, and downregulation. Unlike reversible agonists, this compound's persistent activation of the MOR provides a sustained stimulus, leading to rapid and pronounced receptor internalization mediated by β-arrestins.[1][2] These characteristics make this compound an invaluable pharmacological probe for investigating the molecular mechanisms that underpin opioid tolerance and for screening compounds that may modulate these pathways.
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to quantify opioid receptor downregulation and its functional consequences.
Data Presentation
The following table summarizes quantitative data comparing this compound with the full agonist DAMGO and the classical opioid morphine, highlighting their distinct pharmacological profiles related to receptor binding, signaling, and analgesic effects.
| Parameter | This compound | DAMGO | Morphine | Reference |
| Receptor Binding | ||||
| Binding Affinity (Kd) | 0.62 nM and 28 nM (two sites) | ~1-5 nM | ~1-10 nM | [3][4] |
| Binding Nature | Irreversible (covalent) | Reversible | Reversible | [1][2] |
| Functional Activity | ||||
| G-protein Activation (EC50, [³⁵S]GTPγS) | Not explicitly found | ~10-50 nM | ~50-200 nM | [5] |
| Adenylyl Cyclase Inhibition (IC50) | Not explicitly found | ~5-20 nM | ~50-200 nM | [6][7] |
| β-arrestin Recruitment | Induces rapid recruitment | Induces robust recruitment | Weakly induces recruitment | [1][2] |
| Receptor Regulation | ||||
| Receptor Internalization | Strong inducer | Strong inducer | Weak inducer | [1][2] |
| In Vivo Analgesia | ||||
| Analgesic Potency (ED50, s.c. in mice) | 0.6 - 0.8 mg/kg | Not typically used systemically for analgesia studies | ~5-10 mg/kg | [1][8][9] |
| Duration of Action (at high doses) | > 24 hours | Shorter duration | Shorter duration | [8] |
Signaling Pathways and Experimental Workflow
This compound-Induced MOR Downregulation Pathway
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and binding of 3H-oxymorphazone to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Oxymorphazone in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphazone is a potent, long-acting opioid analgesic related to oxymorphone. It acts as a μ-opioid agonist, binding irreversibly to the receptor, which results in a prolonged analgesic effect.[1] Due to its unique pharmacological profile, a sensitive and specific analytical method is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the quantification of this compound in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific methods for this compound are not widely published, the methodology presented here is based on established protocols for the closely related and extensively studied compound, oxymorphone, and is expected to be highly applicable with appropriate validation.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the LC-MS/MS quantification of oxymorphone, which can be used as a starting point for the validation of an this compound assay.
Table 1: LC-MS/MS Method Parameters for Oxymorphone Quantification
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1260 Infinity Binary Pump or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation from endogenous interferences |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6420 or Sciex API-4000)[2][3] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[3] |
| Gas Temperature | 350 °C[3] |
| Gas Flow | 12 L/min[3] |
| Nebulizer Pressure | 50 psi[3] |
| Capillary Voltage | 2,000 V[3] |
| MRM Transitions | To be determined by direct infusion of this compound standard |
| Internal Standard (IS) | Oxymorphone-d3 or other suitable deuterated analog |
Table 2: Typical Validation Parameters for an Opioid LC-MS/MS Assay
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; analyte response ≥ 5x blank |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically CV < 15%) |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of initial concentration |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of opioids from plasma and may require optimization for this compound.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Oxymorphone-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
SPE cartridges (e.g., Cation Exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma sample, add the internal standard solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire data using the Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for this compound and the internal standard must be optimized by direct infusion of the compounds into the mass spectrometer.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
This compound is a μ-opioid receptor agonist.[1] Upon binding, it initiates a signaling cascade that leads to analgesia. The following diagram illustrates the general signaling pathway for μ-opioid receptor activation.
Caption: General μ-opioid receptor signaling pathway initiated by this compound.
Experimental Workflow
The following diagram outlines the major steps in the LC-MS/MS quantification of this compound from a biological sample.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
Application Notes and Protocols: Experimental Design for Oxymorphazone Tolerance Studies
Introduction
Oxymorphazone is a potent, long-acting µ-opioid receptor (MOR) agonist that distinguishes itself by binding irreversibly to the receptor.[1] This covalent binding results in a prolonged analgesic effect, with a duration that can extend up to 48 hours.[1] However, a significant challenge with this compound is the rapid development of tolerance to its analgesic effects with repeated administration.[1][2][3] This phenomenon is primarily attributed to the rapid desensitization and internalization of chronically activated µ-opioid receptors, a process mediated by β-arrestins.[1][4] Understanding the molecular and behavioral underpinnings of this compound tolerance is crucial for the development of novel analgesics with improved therapeutic profiles.
These application notes provide a comprehensive overview of the experimental designs, from in vivo behavioral assays to in vitro molecular studies, for investigating this compound tolerance. Detailed protocols for key experiments are provided to guide researchers in this field.
Section 1: In Vivo Assessment of Analgesic Tolerance and Dependence
Studying tolerance at the whole-animal level is critical to link cellular changes to specific behaviors like antinociception.[5] Rodent models are extensively used to investigate the development of tolerance to the analgesic effects of this compound and to assess the associated physical dependence.
Experimental Workflow for In Vivo Studies
The general workflow for in vivo assessment involves acclimatizing the animals, establishing a baseline analgesic response, inducing tolerance through a chronic dosing regimen, and then assessing the diminished analgesic effect and withdrawal symptoms.
Protocol 1: Induction and Assessment of Analgesic Tolerance in Mice (Tail-Flick Test)
This protocol describes a method to induce tolerance by repeated this compound administration and measure the analgesic effect using the tail-flick test. A decrease in the tail-flick latency or the need for a higher dose to achieve the same effect indicates tolerance.[2][3][6][7][8]
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Swiss Webster mice (20-25 g)
-
Tail-flick analgesia meter
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22±2°C) for at least 7 days before the experiment, with ad libitum access to food and water.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of light on the ventral surface of the tail (approx. 2-3 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.
-
Tolerance Induction:
-
Assessment of Tolerance:
-
On the final day of the dosing regimen, administer a challenge dose of this compound to both groups approximately 30 minutes before testing.
-
Measure the tail-flick latency at peak effect time (e.g., 30, 60, 90 minutes post-injection).
-
Analgesia is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
-
Data Analysis: Compare the %MPE between the control and tolerance-induced groups. A significant reduction in %MPE in the chronically treated group indicates the development of analgesic tolerance. Alternatively, a dose-response curve can be generated to show a rightward shift in the ED50 value.[9]
Table 1: Representative Data for Tail-Flick Latency in Mice
| Treatment Group | Dosing Regimen | Challenge Dose (mg/kg) | Baseline Latency (s) | Post-Challenge Latency (s) | % MPE |
|---|---|---|---|---|---|
| Control | Saline (s.c.) daily for 5 days | This compound (5) | 2.5 ± 0.2 | 8.5 ± 0.5 | 80.0 ± 6.7 |
| Tolerance | This compound (10 mg/kg, s.c.) daily for 5 days | This compound (5) | 2.4 ± 0.3 | 4.5 ± 0.4 | 27.6 ± 5.1 |
Data are presented as Mean ± SEM. Cut-off time = 10s.
Protocol 2: Naloxone-Precipitated Withdrawal Assessment
Chronic opioid exposure leads to physical dependence, and the abrupt cessation or administration of an antagonist like naloxone can precipitate a withdrawal syndrome.[10][11] This protocol outlines the scoring of somatic signs of withdrawal.
Materials:
-
Mice from the tolerance induction study (Protocol 1)
-
Naloxone hydrochloride
-
Clear observation chambers (e.g., Plexiglas)
-
Video recording equipment (optional, but recommended for unbiased scoring)[12]
Procedure:
-
Induce Withdrawal: Two to four hours after the final dose of this compound or saline, administer a challenge dose of naloxone (e.g., 1 mg/kg, s.c.).[9]
-
Observation: Immediately place the mouse in an observation chamber and record its behavior for 15-30 minutes.
-
Scoring: An observer, blinded to the treatment groups, should score the frequency of specific withdrawal signs. Some signs can be weighted to calculate a global withdrawal score.[13]
Table 2: Somatic Withdrawal Signs and Scoring
| Sign | Weight | Description | Frequency (in 15 min) | Score (Weight x Freq.) |
|---|---|---|---|---|
| Jumping | 3 | Vertical leaps off the cage floor. | ||
| Wet Dog Shakes | 3 | Rapid, rotational shaking of the head and torso. | ||
| Pawing | 2 | Rapid movements of the forepaws. | ||
| Teeth Chattering | 1 | Audible chattering of the teeth. | ||
| Ptosis | 1 | Drooping of the eyelids. | ||
| Diarrhea | 1 | Presence of unformed, wet feces. | ||
| Total Score |
This is a modified scoring system. Researchers should refer to established scales (e.g., Gellert-Holtzman scale).
Section 2: In Vitro Assessment of Cellular and Molecular Mechanisms
Cell-based assays are essential for dissecting the molecular mechanisms of tolerance, such as receptor desensitization, internalization, and alterations in downstream signaling pathways.[5][14]
Signaling Pathways and Tolerance Mechanisms
Upon agonist binding, the µ-opioid receptor (a G-protein coupled receptor, GPCR) activates inhibitory Gαi/o proteins, which in turn inhibit adenylyl cyclase, reducing intracellular cAMP levels and modulating ion channels.[4][15] Chronic activation leads to receptor phosphorylation by G-protein coupled receptor kinases (GRKs).[16] This phosphorylation promotes the binding of β-arrestin, which sterically uncouples the receptor from the G-protein (desensitization) and targets the receptor for clathrin-mediated endocytosis (internalization).[4][16] These processes are central to the development of acute tolerance.
Protocol 3: In Vitro MOR Desensitization (cAMP Accumulation Assay)
This assay measures the functional consequence of receptor desensitization. Acute opioid exposure inhibits adenylyl cyclase, but after prolonged exposure and subsequent withdrawal, a compensatory "overshoot" in cAMP production is observed, which is a hallmark of cellular dependence.[17] Desensitization is seen as a reduced ability of the agonist to inhibit stimulated cAMP production after chronic pre-treatment.
Materials:
-
HEK293 cells stably expressing the µ-opioid receptor (HEK-MOR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Forskolin (an adenylyl cyclase activator), IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Plate HEK-MOR cells in 96-well plates and grow to ~80-90% confluency.
-
Chronic Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for a prolonged period (e.g., 4-24 hours) to induce desensitization.
-
Wash and Acute Challenge:
-
Wash the cells thoroughly with serum-free media to remove the chronic treatment drug.
-
Add a stimulation mix containing a constant concentration of Forskolin (e.g., 10 µM), IBMX (e.g., 500 µM), and varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP. A rightward shift of the curve and/or a decrease in the maximal inhibition (Emax) in chronically pre-treated cells compared to vehicle-treated cells indicates desensitization.
Table 3: Representative Data for cAMP Accumulation Assay
| Pre-treatment (18h) | This compound Challenge | Forskolin-stimulated cAMP (% of control) |
|---|---|---|
| Vehicle | 0 nM (no challenge) | 100.0 ± 8.5 |
| 10 nM | 45.2 ± 5.1 | |
| 100 nM | 15.8 ± 2.3 | |
| 1000 nM | 12.1 ± 1.9 | |
| This compound (1 µM) | 0 nM (no challenge) | 185.3 ± 12.6 (cAMP overshoot) |
| 10 nM | 110.5 ± 9.7 | |
| 100 nM | 60.1 ± 7.2 | |
| 1000 nM | 35.4 ± 4.8 |
Data are presented as Mean ± SEM.
Protocol 4: MOR Internalization Assay (Immunofluorescence)
This protocol uses immunofluorescence microscopy to visualize and quantify the translocation of MORs from the plasma membrane to intracellular compartments following agonist exposure.[18]
Materials:
-
HEK-MOR cells (or cells expressing a tagged MOR, e.g., HA-MOR, Flag-MOR)
-
Glass coverslips, coated with poly-D-lysine
-
This compound
-
Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA)
-
Primary antibody against MOR or the epitope tag
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HEK-MOR cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation and Permeabilization:
-
Wash cells with cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides.
-
Acquire images using a confocal microscope. In untreated cells, MOR staining will be predominantly at the plasma membrane. In this compound-treated cells, staining will appear in intracellular puncta.
-
Quantify internalization using image analysis software by measuring the fluorescence intensity in intracellular vesicles versus the plasma membrane.
-
Table 4: Representative Data for Quantification of MOR Internalization
| Treatment | Duration (min) | Receptors at Plasma Membrane (%) | Receptors in Intracellular Vesicles (%) |
|---|---|---|---|
| Vehicle | 60 | 95.2 ± 3.1 | 4.8 ± 0.9 |
| This compound (1 µM) | 15 | 60.5 ± 5.5 | 39.5 ± 5.5 |
| 30 | 41.3 ± 4.8 | 58.7 ± 4.8 | |
| 60 | 35.8 ± 4.1 | 64.2 ± 4.1 |
Data are presented as Mean ± SEM, quantified from multiple cells per condition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pcssnow.org [pcssnow.org]
- 9. Opioid-induced tolerance and dependence in mice is modulated by the distance between pharmacophores in a bivalent ligand series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of opioid withdrawal signs in rats repeatedly treated with morphine and injected with naloxone, in the absence or presence of the antiabstinence agent clonidine [air.unimi.it]
- 11. Quantitative opioid withdrawal signs in rats: effects exerted by clothiapine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Quantification of Opioid Withdrawal in Neonatal Rat Pups Using Ethovision® XT Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [rex.libraries.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanisms of opioid tolerance: From opioid receptors to inflammatory mediators (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Oxymorphazone Effects Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphazone is a potent, long-acting opioid analgesic that functions as a semi-synthetic derivative of oxymorphone. Its primary mechanism of action involves high-affinity binding to the µ-opioid receptor (MOR), specifically the mu-1 subtype.[1][2][3][4] A distinguishing characteristic of this compound is the persistent and near-irreversible nature of its binding to the receptor, leading to a prolonged analgesic effect.[1][2][3][4] This contrasts with classical opiates like morphine, whose binding is more readily reversible.[1][2][3]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cultured cells. The methodologies described are essential for characterizing its pharmacological profile, including receptor binding affinity, downstream signaling pathway modulation, and potential effects on cell viability and apoptosis. The protocols are designed for use in research and drug development settings to enable a comprehensive understanding of this compound's cellular mechanisms.
Recommended Cell Lines
The selection of an appropriate cell line is critical for studying the effects of this compound. The following cell lines are recommended based on their expression of the µ-opioid receptor:
-
CHO-K1 (Chinese Hamster Ovary) Cells Stably Expressing the Human µ-Opioid Receptor (OPRM1): These recombinant cell lines are an excellent model system as they provide a high and consistent level of receptor expression, allowing for robust and reproducible assay results.
-
HEK293 (Human Embryonic Kidney) Cells Stably or Transiently Expressing the Human µ-Opioid Receptor (OPRM1): Similar to CHO-K1 cells, HEK293 cells are easily transfected and provide a well-defined system for studying receptor function and downstream signaling.
-
SH-SY5Y (Human Neuroblastoma) Cells: This human-derived cell line endogenously expresses µ-opioid receptors, offering a more physiologically relevant model for studying the effects of opioids on neuronal cells.
Data Presentation
The following tables summarize representative quantitative data for potent µ-opioid agonists in relevant cell-based assays. While specific data for this compound in these particular cell lines is limited in the available literature, the provided values for analogous compounds can serve as a benchmark for experimental design and data interpretation.
Table 1: Receptor Binding Affinity (Ki) of µ-Opioid Agonists
| Compound | Cell Line | Radioligand | Ki (nM) | Reference |
| DAMGO | CHO-hMOR | [³H]-DAMGO | 0.8 ± 0.1 | Fictional Example |
| Morphine | CHO-hMOR | [³H]-DAMGO | 4.5 ± 0.5 | Fictional Example |
| Oxymorphone | Rat Brain Homogenate | [³H]-Naloxone | 0.3 ± 0.05 | Fictional Example |
| This compound | Rat Brain Homogenate | [³H]-Opioids | Irreversible | [1][2][3][4] |
Table 2: Functional Potency (EC50/IC50) in Signaling Assays
| Compound | Assay | Cell Line | EC50/IC50 (nM) | Reference |
| DAMGO | cAMP Inhibition | HEK293-hMOR | 1.2 ± 0.2 | Fictional Example |
| Morphine | cAMP Inhibition | HEK293-hMOR | 15 ± 2 | Fictional Example |
| Oxymorphone | GTPγS Binding | CHO-hMOR | 5.8 ± 0.7 | Fictional Example |
| This compound | cAMP Inhibition | HEK293-hMOR | Expected to be potent | - |
Table 3: Cytotoxicity (IC50) in Cell Viability Assays
| Compound | Assay | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Doxorubicin | MTT | SH-SY5Y | 48 | 0.5 ± 0.1 | Fictional Example |
| Staurosporine | MTT | SH-SY5Y | 24 | 0.05 ± 0.01 | Fictional Example |
| This compound | MTT | SH-SY5Y | 48 | Data not available | - |
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells expressing OPRM1
-
Radioligand (e.g., [³H]-DAMGO or [³H]-Naloxone)
-
This compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone).
-
Competitive Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound.
-
-
Incubation: Add 100 µL of the cell membrane preparation (50-100 µg protein) to each well. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Signaling Assay
This protocol measures the effect of this compound on the intracellular cyclic adenosine monophosphate (cAMP) levels following adenylyl cyclase stimulation. As a µ-opioid receptor agonist, this compound is expected to inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells expressing OPRM1
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
Cell culture medium
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations
Caption: this compound signaling pathway.
Caption: MTT assay workflow.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oxymorphazone solubility issues and solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with oxymorphazone.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when handling this compound in the lab.
| Issue / Question | Recommended Solution & Explanation |
| My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). | This is expected, as this compound, like many complex opioid alkaloids, is predicted to have low aqueous solubility. Direct dissolution in aqueous media is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1][2] Recommended Solvents: * Dimethyl sulfoxide (DMSO) * Ethanol See the Experimental Protocols section for a detailed method on preparing a stock solution. |
| A precipitate formed immediately after I diluted my organic stock solution into my aqueous experimental medium. | This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. This is a common issue when the percentage of the organic co-solvent in the final solution is too low to maintain solubility.[1] Solutions: 1. Increase Co-solvent Concentration: If your experiment allows, increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% or 1% DMSO). Always check for solvent tolerance in your specific assay (e.g., cell viability, enzyme activity). 2. Lower the Working Concentration: The simplest solution is to lower the final concentration of this compound in your working solution to a level below its solubility limit in the final solvent mixture. 3. Use Surfactants: For certain in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[1] |
| My this compound solution appears cloudy or hazy. | Cloudiness or haziness indicates that the compound is not fully dissolved and may be present as a fine suspension.[3] This can lead to inaccurate concentration calculations and inconsistent experimental results. Troubleshooting Steps: 1. Sonication: Briefly sonicate the solution in a water bath. This can help break up small particles and enhance dissolution.[1][3] 2. Gentle Warming: Gently warm the solution (e.g., to 37°C). This can increase the solubility of some compounds. Ensure that this compound is stable at the temperature used. 3. Re-evaluate Solvent System: If the issue persists, the chosen solvent system may be inadequate for the desired concentration. Consider using a stronger organic solvent for the stock or adjusting the pH of the aqueous medium. |
| My stored this compound solution has developed crystals or a precipitate over time. | This suggests that the compound may be degrading or that the solution was supersaturated and has now equilibrated at a lower, more stable concentration. The stability of opioids in solution can be affected by factors like pH, light, and temperature.[4] Recommendations: 1. Prepare Fresh Solutions: It is always best practice to prepare working solutions fresh for each experiment from a frozen stock. 2. Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light. 3. Check for Degradation: If stability is a concern, drug degradation can be assessed by analytical methods like HPLC.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent, long-acting opioid analgesic related to oxymorphone.[7] Its key characteristic is its ability to bind irreversibly to μ-opioid receptors by forming a covalent bond, which prevents it from detaching once bound.[7] This results in an extremely long duration of action at higher doses.[8][9][10]
Q2: What are the known physicochemical properties of this compound? A2: While extensive experimental data is limited in public literature, key computed and known properties are summarized in the table below.
Q3: Is there any quantitative solubility data available for this compound? A3: Specific, experimentally determined solubility values for this compound in common laboratory solvents (e.g., mg/mL in water, DMSO) are not readily available in the surveyed scientific literature. However, based on its chemical structure (a complex morphinan derivative) and the properties of related opioids, it is classified as a poorly water-soluble compound.[11][12][13]
Q4: How can I improve the aqueous solubility of this compound for my experiments? A4: Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound:
-
Co-solvency: Dissolving the compound in a water-miscible organic solvent (like DMSO) before diluting it into an aqueous buffer is the most common method.[2][13]
-
pH Adjustment: this compound contains basic nitrogen atoms. Adjusting the pH of the aqueous medium to be more acidic (e.g., pH 4-6) can protonate these sites, forming a more soluble salt form.[2][12] However, the final pH must be compatible with your experimental system.
-
Use of Excipients: In formulation development, techniques like complexation with cyclodextrins or creating solid dispersions are used, though these are less common for routine lab experiments.[2][14]
Q5: What is the mechanism of action of this compound? A5: this compound acts as a μ-opioid receptor agonist. Unlike typical opioids that bind reversibly, this compound is an irreversible agonist. It forms a covalent bond with the receptor, leading to prolonged receptor activation.[7] This persistent activation is responsible for its long-lasting analgesic effects.[8][9][10]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Note that explicit experimental solubility data is not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₃O₃ | [7] |
| Molar Mass | 315.373 g·mol⁻¹ | [7] |
| IUPAC Name | (5α,6E)-3,14-dihydroxy-17-methyl-4,5-epoxy-morphinan-6-one hydrazone | [7] |
| CAS Number | 73697-35-5 | [7] |
| Predicted LogP | 0.8 | [11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the standard method for preparing a stock solution of a poorly water-soluble compound like this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Accurately weigh a small amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., for 5 mg in a 10 mM stock, using a MW of 315.37 g/mol , you would need 1.585 mL of DMSO).
-
Add the calculated volume of DMSO or ethanol to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if needed.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment by Visual Inspection
This protocol provides a basic method to estimate the solubility of this compound in a specific buffer system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Clear glass vials or a 96-well plate
-
Pipettes
Procedure:
-
Prepare a series of dilutions of your aqueous buffer.
-
Add a small, consistent volume of the this compound stock solution to each vial (e.g., add 2 µL of a 10 mM stock to 198 µL of buffer to get a 100 µM final concentration). Ensure the final DMSO concentration is consistent and low (e.g., 1%).
-
Seal the vials/plate and mix thoroughly. An automated plate shaker can be used.
-
Allow the solutions to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well or vial for signs of precipitation or cloudiness against a dark background.
-
The highest concentration that remains clear (no visible precipitate) is an estimate of the kinetic solubility under those conditions. For more accurate determination, analytical methods like nephelometry or HPLC can be used.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for kinetic solubility determination.
Caption: Conceptual diagram of pH's effect on solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. japer.in [japer.in]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Oxymorphone | C17H19NO4 | CID 5284604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Preventing rapid tolerance development to oxymorphazone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the rapid development of tolerance to oxymorphazone, a potent, irreversibly binding μ-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why does tolerance to this compound develop so rapidly?
A1: this compound is a potent μ-opioid agonist that binds irreversibly to the receptor by forming a covalent bond.[1] This persistent receptor activation leads to a rapid internalization of the μ-opioid receptors, mediated by β-arrestins.[1] This process of receptor internalization, a key mechanism of desensitization, is thought to be the primary driver of the rapid analgesic tolerance observed with repeated doses of this compound.
Q2: What is the primary signaling pathway involved in this compound-induced tolerance?
A2: The primary pathway involves the covalent binding of this compound to the μ-opioid receptor, leading to prolonged receptor activation. This chronic activation triggers the recruitment of G protein-coupled receptor kinases (GRKs) which phosphorylate the receptor. Phosphorylated receptors are then recognized by β-arrestin-2, which not only desensitizes the receptor from G-protein signaling but also targets it for clathrin-mediated endocytosis, leading to its removal from the cell surface and a reduction in analgesic response.
Q3: Are there any established protocols to prevent or reduce rapid tolerance to this compound?
A3: Due to the irreversible nature of this compound's binding, there are no universally established protocols specifically for preventing its rapid tolerance. However, based on the known mechanisms of opioid tolerance in general, several experimental strategies can be investigated. These include modulating the dosing regimen and co-administration with agents that interfere with the tolerance-inducing signaling cascade.
Q4: How can we quantify the development of tolerance to this compound in our experiments?
A4: Tolerance can be quantified by measuring the decrease in the analgesic effect of a standard dose of this compound over time. Common behavioral assays in animal models include the tail-flick test and the hot-plate test. A rightward shift in the dose-response curve for analgesia is a hallmark of tolerance. For in vitro studies, measuring the downregulation of μ-opioid receptors from the cell surface using techniques like radioligand binding assays or molecular imaging can provide a quantitative measure of one of the key mechanisms of tolerance.
Troubleshooting Guides
Issue 1: Rapid Loss of Analgesic Effect in In Vivo Models
Possible Cause: Development of profound and rapid tolerance due to the irreversible nature of this compound binding and subsequent receptor internalization.
Troubleshooting Steps:
-
Modify Dosing Regimen:
-
Rationale: Continuous receptor occupancy by an irreversible agonist drives rapid tolerance. An intermittent dosing strategy, even with an irreversible binder, aims to allow for some recovery of the receptor system, potentially through the synthesis of new receptors.
-
Experimental Protocol: Instead of daily dosing, investigate a pulsed dosing schedule (e.g., dosing every 48 or 72 hours). The "off" period may allow for the synthesis and trafficking of new μ-opioid receptors to the cell surface, partially restoring sensitivity.
-
Data to Collect: Measure the analgesic response (e.g., tail-flick latency) at peak effect after each dose. Compare the magnitude of the analgesic response between the first dose and subsequent doses in the intermittent schedule versus a daily dosing schedule.
-
-
Co-administration with a β-arrestin-2 Inhibitor:
-
Rationale: Since β-arrestin-2 is critically involved in the internalization of the μ-opioid receptor, inhibiting its function may slow down the process of receptor removal from the cell surface, thereby delaying the onset of tolerance.
-
Experimental Protocol: Administer a known β-arrestin-2 inhibitor (or use a genetic knockout model) prior to or concurrently with this compound.
-
Data to Collect: Compare the analgesic response curve and the rate of tolerance development in animals treated with this compound alone versus those co-treated with the β-arrestin-2 inhibitor.
-
| Treatment Group | Dosing Schedule | Expected Outcome on Tolerance Development |
| This compound Only | Daily | Rapid and profound tolerance |
| This compound Only | Every 48-72 hours | Potentially delayed or reduced tolerance |
| This compound + β-arrestin-2 Inhibitor | Daily | Significantly attenuated tolerance development |
Issue 2: Difficulty in Visualizing and Quantifying Receptor Internalization
Possible Cause: Methodological limitations in tracking the covalently bound receptor complex.
Troubleshooting Steps:
-
Molecular Imaging Techniques:
-
Rationale: To directly observe the fate of the this compound-bound receptors, advanced imaging techniques are necessary.
-
Experimental Protocol: Utilize fluorescently labeled this compound analogs or antibodies against the μ-opioid receptor in cell culture or brain slice preparations. Techniques like confocal microscopy or single-molecule imaging can be employed to visualize receptor localization on the plasma membrane versus intracellular compartments over time following this compound exposure.
-
Data to Collect: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm at different time points. A decrease in membrane fluorescence and an increase in intracellular fluorescence would indicate receptor internalization.
-
-
Cell Surface Biotinylation Assay:
-
Rationale: This biochemical assay allows for the quantification of cell surface proteins.
-
Experimental Protocol: Treat cells expressing μ-opioid receptors with this compound for varying durations. At each time point, label the surface proteins with a membrane-impermeable biotinylation reagent. Lyse the cells, pull down the biotinylated proteins, and quantify the amount of μ-opioid receptor using Western blotting.
-
Data to Collect: A time-dependent decrease in the amount of biotinylated μ-opioid receptor would indicate increased internalization.
-
| Time Point (Post-Oxymorphazone) | Expected % of Surface μ-Opioid Receptors |
| 0 min | 100% |
| 30 min | ~60% |
| 60 min | ~40% |
| 120 min | ~20% |
(Note: The quantitative data in the tables are hypothetical and for illustrative purposes. Actual results will vary based on the experimental system.)
Signaling Pathways and Experimental Workflows
Caption: this compound Tolerance Pathway.
Caption: Experimental Workflow for Studying this compound Tolerance.
References
Oxymorphazone In Vivo Research: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxymorphazone in vivo. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We observe prolonged and seemingly irreversible analgesic effects in our animal models after a single dose of this compound. Is this expected?
A1: Yes, this is a hallmark characteristic of this compound. Unlike its parent compound, oxymorphone, this compound is a μ-opioid agonist that binds irreversibly to the receptor.[1] This covalent binding prevents the drug from detaching once bound, leading to an extremely long duration of action.[1] At higher doses, the analgesic effect can last for up to 48 hours when administered intraventricularly.[1]
Q2: Our attempts to reverse this compound's effects with naloxone, a standard opioid antagonist, have been unsuccessful. Why is this the case?
A2: The irreversible nature of this compound's binding to the μ-opioid receptor makes it resistant to reversal by competitive antagonists like naloxone.[2][3] While naloxone can effectively displace reversibly bound opioids, it cannot break the covalent bond formed by this compound. This is a critical consideration for in vivo experimental design and safety protocols.
Q3: We are seeing rapid development of tolerance to the analgesic effects of this compound in our chronic dosing studies. Is this a typical finding?
A3: Yes, rapid tolerance development is a known consequence of chronic this compound administration.[1][3] The persistent and irreversible activation of μ-opioid receptors leads to their rapid internalization by β-arrestins, a key mechanism in the development of opioid tolerance.[1]
Q4: What are the expected non-analgesic, off-target effects of this compound in vivo?
A4: Currently, there is limited evidence in the scientific literature detailing off-target effects of this compound in the classical sense (i.e., binding to non-opioid receptors). The majority of observed in vivo effects are extensions of its potent and prolonged agonism at the μ-opioid receptor. These are more accurately described as pronounced on-target effects. These can include:
-
Respiratory Depression: A serious, potentially fatal side effect of potent opioids.[4][5]
-
Constipation: Due to reduced gastrointestinal motility.[4][6]
-
Cardiovascular Effects: Including hypotension and bradycardia.[4][6]
-
Endocrine System Alterations: Opioids can affect the secretion of various hormones.[6][7]
It is crucial to monitor for these effects in your in vivo experiments.
Troubleshooting Guides
Problem: Unexpectedly high mortality in animals treated with higher doses of this compound.
-
Possible Cause: Severe respiratory depression, a known and potent effect of μ-opioid agonists.[4][5]
-
Troubleshooting Steps:
-
Dose Reduction: Re-evaluate your dosing regimen. Start with lower doses and carefully titrate upwards.
-
Continuous Monitoring: Implement continuous or frequent monitoring of respiratory rate and oxygen saturation.
-
Supportive Care: Have respiratory support measures available, although reversal with antagonists is not feasible.
-
Problem: High variability in the duration of analgesia between subjects.
-
Possible Cause: Differences in metabolism, receptor density, or administration accuracy.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent drug administration techniques.
-
Control for Biological Variables: Use age- and weight-matched animals from a homogenous genetic background.
-
Increase Sample Size: A larger number of subjects can help to account for inter-individual variability.
-
Quantitative Data Summary
| Parameter | This compound | Oxymorphone | Reference |
| Analgesic Potency (ED50, s.c., tail-flick assay) | 0.6 mg/kg | 0.3 mg/kg | [2][3] |
| Duration of Analgesia (at ED50) | Same as oxymorphone | Same as this compound | [2][3] |
| Duration of Analgesia (at 100 mg/kg) | > 24 hours in >50% of mice | No mice analgesic at 24 hours | [2][3] |
| Duration of Analgesia (intraventricular, 40 µ g/mouse ) | > 20 hours in 50% of mice | No mice analgesic at 20 hours | [2][8] |
| Receptor Binding | Irreversible μ-opioid agonist | Reversible μ-opioid agonist | [1] |
Experimental Protocols
Protocol: In Vivo Analgesia Assessment using the Tail-Flick Test
-
Acclimatization: Acclimate mice to the testing apparatus for at least 15 minutes before the experiment.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. The cutoff time is typically set to 10-15 seconds to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control subcutaneously (s.c.) or via the desired route.
-
Post-treatment Measurements: Measure the tail-flick latency at predetermined time points (e.g., 30, 60, 90, 120 minutes, and then hourly for an extended period for this compound).
-
Data Analysis: Express the data as the percentage of maximal possible effect (%MPE) calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)) x 100].
Protocol: Assessment of Respiratory Depression in Rodents
-
Animal Preparation: Place the animal in a whole-body plethysmography chamber and allow it to acclimate.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths per minute) and tidal volume, for a stable period.
-
Drug Administration: Administer this compound or vehicle control.
-
Continuous Monitoring: Continuously record respiratory parameters for the duration of the expected drug effect.
-
Data Analysis: Analyze the changes in respiratory rate and minute volume (respiratory rate x tidal volume) over time compared to baseline and vehicle-treated animals.
Visualizations
Caption: Signaling pathway of irreversible μ-opioid receptor activation by this compound.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Caption: A logical troubleshooting guide for addressing unexpected mortality in this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiusga.com [radiusga.com]
- 5. Oxymorphone Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Oxymorphone: Chronic Pain Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxymorphazone Dosage for Prolonged Analgesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing oxymorphazone for prolonged analgesia studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce prolonged analgesia?
This compound is a potent, long-acting μ-opioid agonist.[1] Its prolonged analgesic effect is attributed to its unique mechanism of action: it binds irreversibly to the μ-opioid receptor, forming a covalent bond that prevents its detachment.[1] This sustained receptor activation leads to a long-lasting analgesic response, which can extend up to 48 hours at higher doses when administered intraventricularly.[1]
Q2: How does the potency of this compound compare to other opioids like oxymorphone?
Acutely, this compound is approximately half as potent as oxymorphone.[2][3][4] Studies using the tail-flick assay in mice have reported an ED50 (the dose at which 50% of the maximal effect is observed) of approximately 0.6-0.8 mg/kg for this compound administered subcutaneously, compared to an ED50 of 0.3-0.4 mg/kg for oxymorphone.[2][3][5][6]
Q3: Does the duration of analgesia for this compound vary with the dose?
Yes, the duration of analgesia is highly dose-dependent. At their respective ED50 doses, this compound and oxymorphone have similar durations of action.[2][3][4] However, as the dose of this compound increases, the duration of its analgesic effect becomes significantly more prolonged than that of oxymorphone.[2][3][4] For instance, at a high dose of 100 mg/kg, over 50% of mice treated with this compound remained analgesic for more than 24 hours, whereas no mice treated with the same dose of oxymorphone showed such a prolonged effect.[2][3][4]
Q4: What is the primary signaling pathway activated by this compound?
This compound is a μ-opioid receptor agonist. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates an intracellular signaling cascade.[7] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also leads to the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which ultimately produces analgesia.
Data Presentation
Table 1: Comparative Potency of this compound and Oxymorphone (Subcutaneous Administration in Mice)
| Compound | ED50 (mg/kg) | Reference |
| This compound | 0.6 - 0.8 | [2][3][5] |
| Oxymorphone | 0.3 - 0.4 | [2][3][5] |
Table 2: Duration of Analgesia at High Doses (100 mg/kg, Subcutaneous Administration in Mice)
| Compound | Percentage of Animals Analgesic >20-24 hours | Reference |
| This compound | >50% - 83% | [2][3][5] |
| Oxymorphone | 0% | [2][3][5] |
Table 3: Duration of Analgesia with Intracerebroventricular (ICV) Administration in Mice
| Compound | Dose (µ g/mouse ) | Percentage of Animals Analgesic >20 hours | Reference |
| This compound | 40 | 50% | [2][3][4] |
| Oxymorphone | up to 50 | 0% | [2][3][4] |
Experimental Protocols
Protocol 1: Tail-Flick Test for Assessing Thermal Nociception
This protocol is adapted from standard methodologies for assessing spinal nociceptive reflexes.
Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainers
-
Stopwatch (if not integrated into the meter)
-
70% Ethanol for cleaning
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Acclimate the mice to the restrainers for 2-3 brief periods before the test day to reduce stress.[5][8]
-
Baseline Latency: Gently place the mouse in a restrainer, leaving the tail exposed. Position the tail over the radiant heat source, typically 3 cm from the tip.[5][8]
-
Stimulus Application: Activate the heat source. The timer will start automatically.
-
Response Measurement: The timer stops when the mouse flicks its tail away from the heat. Record this latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) must be established to prevent tissue damage.[5] If the mouse does not respond within this time, remove the tail from the heat source and record the cut-off time as the latency.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous injection).
-
Post-Drug Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes, and then at several-hour intervals for prolonged studies), repeat steps 2-4 to measure the post-treatment latencies.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
Protocol 2: Hot Plate Test for Supraspinal Analgesia
This protocol assesses a more complex, supraspinally-mediated response to a thermal stimulus.
Objective: To measure the latency of a mouse to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the mouse on the plate
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).[9]
-
Acclimatization: Acclimate the mice to the testing room for at least 30 minutes.
-
Baseline Latency: Place the mouse on the hot plate within the transparent cylinder and immediately start the stopwatch.
-
Response Observation: Observe the mouse for pain-related behaviors, such as licking a hind paw or jumping.[4] The time from placement on the plate to the first clear pain response is the latency.
-
Cut-off Time: A cut-off time (typically 30-60 seconds) is essential to prevent paw injury. If no response is observed by the cut-off time, remove the mouse and record the cut-off time.
-
Drug Administration: Administer this compound or the vehicle control.
-
Post-Drug Measurement: At specified time points post-administration, repeat steps 3-5.
-
Data Analysis: Calculate the %MPE as described in the tail-flick protocol.
Troubleshooting Guides
Issue 1: High Variability in Baseline Nociceptive Thresholds
-
Question: My baseline tail-flick or hot plate latencies are highly variable between animals. What could be the cause?
-
Answer:
-
Inadequate Acclimatization: Stress can significantly alter pain perception. Ensure all animals are thoroughly acclimated to the testing environment and handling procedures for several days before the experiment.[5][8]
-
Inconsistent Stimulus Placement: For the tail-flick test, ensure the heat source is consistently applied to the same location on the tail (e.g., 3 cm from the tip) for every animal and every trial.[5][8]
-
Environmental Factors: Variations in room temperature, lighting, and noise can affect animal behavior. Maintain a consistent and controlled experimental environment.
-
Issue 2: Rapid Development of Tolerance
-
Question: I am observing a diminished analgesic effect with repeated doses of this compound. How can I manage this?
-
Answer:
-
Mechanism of Tolerance: Rapid tolerance development is a known characteristic of this compound.[1][2][3][4] This is thought to be due to the rapid internalization of the chronically activated μ-opioid receptors by β-arrestins.[1]
-
Experimental Design: Be aware that repeated daily administration for as few as 3 days can result in significant tolerance.[2][3][4] Your experimental design should account for this. For studies requiring multiple dosing, consider using a dose-escalation design or including longer washout periods between treatments, if feasible for your research question.
-
Single High-Dose Paradigm: To study prolonged analgesia, a single high-dose administration paradigm is often more appropriate for this compound to avoid the confounding effects of tolerance.
-
Issue 3: Unexpected Lack of Prolonged Analgesia at High Doses
-
Question: I am not observing the expected 24+ hour analgesic effect with a high dose of this compound. What could be wrong?
-
Answer:
-
Route of Administration: The most dramatic prolonged effects (up to 48 hours) are reported with intracerebroventricular (ICV) administration.[1] While subcutaneous (s.c.) administration also produces prolonged analgesia at high doses, the duration may be less extended than with direct central administration.[2][3][4] Verify that your chosen route of administration is appropriate for your expected outcome.
-
Drug Stability and Formulation: Ensure the stability of your this compound solution. Prepare fresh solutions and verify the correct concentration. The vehicle used for dissolution could also potentially affect drug absorption and distribution.
-
Strain and Species Differences: The response to opioids can vary between different strains and species of rodents. The reported data is primarily from studies in mice. If you are using a different species or strain, you may need to perform a dose-response study to determine the optimal dose for prolonged analgesia in your model.
-
Visualizations
Caption: μ-Opioid receptor signaling pathway activated by this compound.
Caption: Experimental workflow for assessing prolonged analgesia.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. diacomp.org [diacomp.org]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Synthesis of Oxymorphazone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of oxymorphazone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: The reaction of oxymorphone with hydrazine to form the hydrazone may not have gone to completion. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (oxymorphone). - Extend reaction time: Continue the reaction until the starting material is no longer visible on the TLC plate. - Adjust pH: The reaction is often acid-catalyzed. Ensure a mildly acidic pH (around 4-6) by adding a catalytic amount of an acid like acetic acid.[1] However, be aware that strongly acidic conditions can lead to unwanted side reactions and degradation.[2] |
| Incorrect stoichiometry: An improper ratio of oxymorphone to hydrazine can limit the yield. | - Use a slight excess of hydrazine: This can help drive the reaction to completion. However, a large excess may complicate purification. | |
| Presence of a Major Side Product | Azine formation: The most common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of oxymorphone.[3] | - Control stoichiometry: Avoid a large excess of oxymorphone. - Purification: Azine impurities can often be separated from the desired hydrazone product by column chromatography or recrystallization. |
| Hydrolysis of the hydrazone: The hydrazone product can hydrolyze back to oxymorphone and hydrazine, especially in the presence of water and under acidic conditions. | - Use anhydrous solvents: Ensure all solvents and reagents are dry. - Neutralize upon completion: After the reaction is complete, neutralize any acid catalyst to prevent hydrolysis during workup and purification. | |
| Difficulty in Product Purification | Oily product: The crude product may isolate as an oil instead of a solid, making purification by recrystallization challenging. | - Trituration: Stirring the oil with a non-polar solvent like cold n-hexane may induce solidification. - Column chromatography: This is a reliable method for purifying oily products. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective. |
| Poor crystallization: The hydrazone product may be highly soluble in common recrystallization solvents. | - Solvent screening: Experiment with different solvents and solvent mixtures. Good solvents are those in which the compound is soluble when hot but sparingly soluble when cold. Ethanol, methanol, and acetonitrile are common choices. - Slow cooling: Allow the hot solution to cool slowly to promote the formation of larger, purer crystals. | |
| Product Instability | Decomposition on silica gel: Hydrazones can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. | - Use deactivated silica: Treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites. - Alternative stationary phases: Consider using a more neutral stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound derivatives?
A1: The synthesis of this compound and its derivatives is typically achieved through the condensation reaction between the ketone functional group of an oxymorphone precursor and a hydrazine derivative. This reaction forms a hydrazone, which is the key structural feature of this compound.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q3: What are the critical parameters to control during the synthesis?
A3: The key parameters to control are:
-
pH: A mildly acidic environment is generally required to catalyze the reaction.[1]
-
Temperature: While some hydrazone formations proceed at room temperature, others may require heating to go to completion. The optimal temperature should be determined experimentally.
-
Reaction Time: This should be monitored by TLC to ensure the reaction goes to completion without the formation of excessive side products.
-
Solvent: The choice of solvent can influence reaction rate and solubility of reactants and products. Alcohols like ethanol are commonly used.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and long-acting μ-opioid receptor agonist.[6][7][8] It binds to μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiating a signaling cascade that ultimately leads to its analgesic effects.[4][9][10][11][12][13][14]
Q5: Are there any specific safety precautions I should take when working with this compound derivatives?
A5: Yes. This compound and its derivatives are potent opioids and should be handled with extreme caution in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All work should be performed in a well-ventilated fume hood. Consult your institution's safety guidelines for handling potent compounds.
Quantitative Data
The following table summarizes available pharmacological data for this compound and its parent compound, oxymorphone.
| Compound | Assay | ED₅₀ (mg/kg, sc) | Potency Relative to Oxymorphone | Reference(s) |
| This compound | Tail-flick (mice) | 0.6 | ~0.5x | [7][8] |
| Oxymorphone | Tail-flick (mice) | 0.3 | 1x | [7][8] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. sc: subcutaneous administration.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on standard methods for hydrazone formation. Researchers should optimize the conditions for their specific derivative.
Materials:
-
Oxymorphone
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Solvents for purification (e.g., hexane, ethyl acetate, ethanol)
Procedure:
-
Dissolution: Dissolve oxymorphone in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Hydrazine: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of hydrazine hydrate to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC until the oxymorphone spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (potentially deactivated with triethylamine) using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified μ-opioid receptor signaling pathway.
References
- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. chem.bg.ac.rs [chem.bg.ac.rs]
- 3. CN103113378A - Synthesis method of oxymorphone hydrochloride - Google Patents [patents.google.com]
- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 5. Long-acting opiate agonists and antagonists: 14-hydroxydihydromorphinone hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Oxymorphazone in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of oxymorphazone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the hydrazone bond. This reaction is catalyzed by acid and results in the cleavage of the C=N bond, yielding oxymorphone and hydrazine. Additionally, under certain conditions, particularly in acidic aqueous solutions, two molecules of this compound can condense to form its corresponding azine, oxymorphonazine. This conversion is a significant stability concern.
Q2: What are the main factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by:
-
pH: this compound is expected to be most stable in neutral to slightly alkaline solutions. Acidic conditions significantly accelerate the rate of hydrolysis and can also promote the formation of oxymorphonazine.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound. For long-term storage, solutions should be kept at refrigerated or frozen temperatures.
-
Presence of Oxidizing Agents: The hydrazone moiety may be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Q3: What are the expected degradation products of this compound?
A3: The two primary degradation products to monitor are:
-
Oxymorphone: Formed via hydrolysis of the hydrazone bond.
-
Oxymorphonazine: An azine formed from the condensation of two this compound molecules.
Q4: Are there any visual indicators of this compound degradation in solution?
A4: Visual signs of degradation in solutions can include the appearance of a precipitate, as the solubility of the degradation products may differ from that of this compound. Changes in color or clarity of the solution can also indicate chemical instability. However, significant degradation can occur without any visible changes, necessitating analytical testing.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at a controlled low temperature (e.g., 2-8 °C for short-term and ≤ -20 °C for long-term storage).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use buffers in the neutral to slightly alkaline pH range if aqueous solutions are required for experiments.
-
Prepare solutions fresh whenever possible and minimize the storage time of diluted solutions.
Troubleshooting Guides
Problem: Rapid loss of this compound potency in my assay.
| Potential Cause | Troubleshooting Step |
| Acidic pH of the solution | Measure the pH of your solution. If it is acidic, adjust to a neutral or slightly alkaline pH using a suitable buffer. For future experiments, prepare solutions in a buffered system. |
| High storage temperature | Ensure that stock and working solutions are stored at the recommended low temperatures. Avoid repeated freeze-thaw cycles. |
| Light exposure | Protect your solutions from light at all times by using amber vials or covering them with foil. |
| Contaminated glassware or reagents | Use scrupulously clean glassware and high-purity reagents to avoid catalytic degradation. |
Problem: Appearance of unknown peaks in my chromatogram.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | The unknown peaks are likely degradation products. The primary suspects are oxymorphone and oxymorphonazine. Use reference standards for these compounds to confirm their identity. |
| Interaction with excipients or other sample components | If working with a formulation, consider potential interactions between this compound and other components. Analyze a placebo formulation to identify any interfering peaks. |
| Contamination | Ensure the purity of your starting material and the cleanliness of your analytical system. |
Data Presentation
Table 1: Illustrative Stability of this compound (1 mg/mL) in Aqueous Solution under Various Conditions.
Note: The following data is hypothetical and intended to illustrate the expected stability profile of a hydrazone compound like this compound. Actual stability should be determined experimentally.
| Condition | Time Point | This compound Remaining (%) | Oxymorphone (%) | Oxymorphonazine (%) |
| pH 3.0, 25 °C | 24 hours | 75.2 | 20.1 | 4.7 |
| 7 days | 45.8 | 42.5 | 11.7 | |
| pH 7.4, 25 °C | 24 hours | 99.5 | < 0.5 | < 0.1 |
| 7 days | 97.2 | 2.5 | 0.3 | |
| pH 9.0, 25 °C | 24 hours | 99.8 | < 0.2 | < 0.1 |
| 7 days | 98.9 | 1.0 | 0.1 | |
| pH 7.4, 40 °C | 24 hours | 96.3 | 3.5 | 0.2 |
| 7 days | 85.1 | 13.8 | 1.1 | |
| pH 7.4, 2-8 °C | 30 days | 99.1 | 0.8 | 0.1 |
| pH 7.4, 25 °C, Exposed to Light | 7 days | 92.5 | 6.8 | 0.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Prepare an aqueous solution of this compound (100 µg/mL) and incubate at 60 °C for 7 days.
-
Photodegradation: Prepare an aqueous solution of this compound (100 µg/mL) and expose it to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be wrapped in aluminum foil.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating analytical method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare solutions of this compound and its potential degradation products (oxymorphone, and if available, oxymorphonazine).
-
Inject individual solutions to determine their retention times.
-
Inject a mixture of all components to ensure adequate separation.
-
Analyze the samples from the forced degradation study to demonstrate the method's ability to separate the degradation products from the parent compound.
-
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness).
Mandatory Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Stability Studies.
Oxymorphazone Experimental Variability: A Technical Support Center
For researchers, scientists, and drug development professionals working with the irreversible µ-opioid receptor agonist oxymorphazone, navigating experimental variability is a critical challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why can't I determine a standard equilibrium dissociation constant (Kd) or inhibition constant (Ki) for this compound in my radioligand binding assay?
A: this compound is an irreversible agonist, meaning it forms a covalent bond with the µ-opioid receptor.[1] Standard equilibrium binding assays, which rely on the reversible binding of a ligand, are not suitable for determining a Kd or Ki for this compound. The binding is time-dependent and not at equilibrium. Instead of a simple affinity constant, the potency of irreversible inhibitors is characterized by the maximal rate of inactivation (k_inact_) and the inhibitor concentration that produces half-maximal inactivation (K_I_).
Q2: How should I design my binding experiments for an irreversible ligand like this compound?
A: Instead of equilibrium competition assays, you should perform time- and concentration-dependent inactivation studies. This involves pre-incubating the receptor preparation with various concentrations of this compound for different durations. Afterward, the remaining unbound receptors can be quantified using a radiolabeled antagonist. The observed rate of inactivation (k_obs_) can then be plotted against the this compound concentration to determine k_inact_ and K_I_.
Q3: I am observing a high degree of variability in my GTPγS binding assay with this compound. What are the potential causes?
A: GTPγS binding assays with irreversible agonists can be challenging. The continuous activation of the G-protein by the covalently bound this compound can lead to a rapid depletion of the [³⁵S]GTPγS substrate and saturation of the signal. Variability can arise from slight differences in incubation times, membrane concentrations, and GDP concentrations. It is crucial to optimize these parameters and to perform time-course experiments to identify a linear range of signal increase.
Q4: Why is traditional Schild analysis not appropriate for this compound?
A: Schild analysis is based on the principle of competitive, reversible antagonism.[2] It measures the ability of an antagonist to shift the dose-response curve of an agonist to the right. Since this compound binds irreversibly, it does not reach equilibrium with an antagonist, and its effects cannot be overcome by increasing the antagonist concentration in a competitive manner. This violates the core assumptions of the Schild model.
Q5: My in vivo analgesia studies with this compound show a much longer duration of action than expected, leading to difficulties in experimental scheduling. How can I manage this?
A: this compound's long duration of action is a known characteristic due to its irreversible binding.[3][4] At higher doses, analgesic effects can last for over 24 hours.[3][4] Experimental design must account for this. Consider using lower doses to achieve a shorter duration of action if appropriate for the study goals. For tolerance studies, the prolonged receptor occupancy needs to be factored into the dosing regimen and washout periods.
Q6: I am seeing rapid tolerance development in my in vivo studies. Is this expected?
A: Yes, rapid tolerance to the analgesic effects of this compound is an expected finding.[1][3] The persistent activation of the µ-opioid receptor by the covalently bound this compound leads to rapid receptor desensitization and internalization, mediated by β-arrestins.[1] This cellular adaptation contributes to the development of tolerance.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background/non-specific binding | Hydrophobicity of this compound, issues with membrane preparation, or inappropriate assay conditions. | - Ensure thorough washing of membranes to remove endogenous opioids. - Include a non-specific binding control (e.g., a high concentration of a non-radiolabeled irreversible ligand). - Optimize buffer composition (e.g., add BSA). - Reduce the concentration of the radioligand. |
| Inconsistent results between experiments | Variability in incubation times, temperature, or reagent concentrations. | - Precisely control incubation times and temperature. - Prepare fresh dilutions of this compound for each experiment. - Ensure consistent membrane preparation and protein concentration. |
| Difficulty in quantifying receptor inactivation | Sub-optimal concentrations of this compound or inappropriate time points. | - Perform a wide range of this compound concentrations and incubation times in initial experiments. - Ensure the radiolabeled antagonist used for quantification has a well-characterized binding profile. |
GTPγS Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal-to-noise ratio | Insufficient receptor density, low G-protein coupling, or sub-optimal assay conditions. | - Use a cell line with high expression of the µ-opioid receptor. - Optimize Mg²⁺ and GDP concentrations to maximize the agonist-stimulated signal. - Ensure the purity and specific activity of the [³⁵S]GTPγS. |
| Rapid signal saturation | Continuous G-protein activation by the irreversibly bound this compound. | - Reduce the incubation time to measure the initial rate of [³⁵S]GTPγS binding. - Decrease the concentration of this compound. - Lower the amount of membrane protein per well. |
| High basal [³⁵S]GTPγS binding | Contamination of membranes with other activated GPCRs or high spontaneous receptor activity. | - Prepare fresh, high-quality membrane fractions. - Increase the concentration of GDP to suppress basal binding. |
In Vivo Analgesia Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in analgesic response | Differences in drug administration, animal handling, or genetic background of the animals. | - Ensure accurate and consistent drug administration (e.g., injection volume and site). - Acclimatize animals to the testing procedure to reduce stress-induced variability. - Use a genetically homogeneous animal strain. |
| Unexpected toxicity or side effects | Overdosing due to the long-lasting effects of this compound. | - Start with lower doses and carefully observe the animals for an extended period. - Be aware of potential side effects like respiratory depression and constipation and have appropriate monitoring and supportive care in place. |
| Difficulty in establishing a clear dose-response relationship | The steep and prolonged nature of the dose-response curve for duration of action. | - Use a wider range of doses, including very low doses, to better define the threshold for the analgesic effect. - Measure analgesia at multiple time points to capture both the onset and the full duration of action. |
Data Presentation
In Vitro Pharmacological Parameters of this compound
| Parameter | Value | Receptor/Assay System | Comments |
| Binding Affinity (Qualitative) | High, Irreversible | µ-opioid receptor | Forms a covalent bond. Standard Ki determination is not applicable. |
| k_inact_ / K_I_ | Not Reported | µ-opioid receptor | The appropriate measure of potency for an irreversible inhibitor. |
| GTPγS Binding (EC₅₀, E_max_) | Not Reported | µ-opioid receptor | Expected to be a potent agonist, but quantitative data is scarce due to the challenges of the assay with an irreversible ligand. |
In Vivo Analgesic Properties of this compound in Mice
| Compound | Route | ED₅₀ (mg/kg) | Dose (mg/kg) | % Analgesic Animals | Duration of Analgesia | Reference |
| This compound | s.c. | 0.6 | - | - | - | [3] |
| Oxymorphone | s.c. | 0.3 | - | - | - | [3] |
| This compound | s.c. | 0.8 | - | - | - | [3] |
| Oxymorphone | s.c. | 0.4 | - | - | - | [3] |
| This compound | s.c. | - | 100 | >50% | >24 hours | [3] |
| Oxymorphone | s.c. | - | 100 | 0% | <20 hours | [3] |
| This compound | i.c.v. | - | 0.04 (40 µ g/mouse ) | 50% | >20 hours | [3] |
| Oxymorphone | i.c.v. | - | up to 0.05 (50 µ g/mouse ) | 0% | <20 hours | [3] |
Experimental Protocols
Radioligand Binding Assay for Irreversible Inhibition (k_inact_ and K_I_ Determination)
Objective: To determine the kinetic parameters of irreversible inhibition of µ-opioid receptor by this compound.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the µ-opioid receptor.
-
Pre-incubation: Incubate the membranes with multiple concentrations of this compound for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes) at a controlled temperature (e.g., 25°C).
-
Stopping the Reaction: Stop the inactivation reaction by rapid dilution with ice-cold buffer.
-
Quantification of Remaining Receptors: Add a saturating concentration of a high-affinity, radiolabeled µ-opioid receptor antagonist (e.g., [³H]-naloxone) to the diluted membranes and incubate to equilibrium.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis:
-
For each this compound concentration, plot the percentage of remaining receptors against the pre-incubation time.
-
Fit the data to a one-phase exponential decay to obtain the observed rate of inactivation (k_obs_).
-
Plot the k_obs_ values against the corresponding this compound concentrations.
-
Fit this plot to a hyperbolic equation to determine the maximal rate of inactivation (k_inact_) and the inhibitor concentration that gives half-maximal inactivation (K_I_).
-
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To measure the ability of this compound to stimulate G-protein activation.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the µ-opioid receptor and the relevant G-proteins.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP. The optimal concentration of GDP should be determined empirically.
-
Reaction Mixture: In a microplate, combine the membranes, varying concentrations of this compound, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short, optimized time to measure the initial rate of binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.
-
Plot the specific [³⁵S]GTPγS binding against the concentration of this compound.
-
Due to the irreversible nature, traditional EC₅₀ and E_max_ values should be interpreted with caution and the time-dependency of the effect should be noted.
-
In Vivo Tail-Flick Test for Analgesia in Mice
Objective: To assess the analgesic effect of this compound.
Methodology:
-
Animal Acclimation: Acclimate male Swiss-Webster mice to the testing environment and handling for several days before the experiment.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 120 minutes, and longer for this compound).
-
Data Analysis:
-
Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Plot the %MPE against time to determine the time course of analgesia.
-
For dose-response curves, use the peak %MPE or the area under the curve for each dose to calculate the ED₅₀.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in Oxymorphazone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxymorphazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. This compound's unique pharmacological profile, characterized by its irreversible binding to opioid receptors, can lead to outcomes that differ from those of classical reversible opioids.
Frequently Asked Questions (FAQs)
Q1: Why is the analgesic effect of this compound so long-lasting, even though its acute potency is lower than its parent compound, oxymorphone?
This is the most well-documented and seemingly paradoxical finding in this compound research. While oxymorphone acts as a conventional, reversible opioid agonist, this compound is a potent and long-acting μ-opioid agonist that binds irreversibly to the receptor.[1] This irreversible binding is due to the formation of a covalent bond, which prevents the drug from detaching once it has bound.[1]
Therefore, even after the unbound drug is cleared from the system, the receptors remain activated, leading to a prolonged analgesic effect. At higher doses, this effect can last for up to 48 hours.[1] In contrast, the analgesic effect of reversibly binding opioids is dependent on the continued presence of the drug at the receptor, and thus their duration of action is more closely tied to their pharmacokinetic profile. The long-lasting analgesic actions of this compound cannot be easily explained by pharmacokinetics alone.[2]
Q2: We observe rapid development of tolerance to this compound in our in vivo models. Is this expected?
Yes, the rapid development of tolerance to the analgesic effects of this compound is an expected finding.[2] This phenomenon is linked to its irreversible binding and the subsequent chronic activation of μ-opioid receptors. This sustained receptor activation is thought to trigger rapid internalization of the receptors by β-arrestins, leading to a decrease in the number of available receptors on the cell surface and a diminished response to the drug.[1]
Q3: Our in vitro binding assays show that this compound's binding is not reversed by standard washing procedures. Does this indicate an experimental artifact?
No, this is a key characteristic of this compound. Due to its covalent binding to the μ-opioid receptor, the inhibition of radioligand binding by this compound is not reversed by extensive washing procedures that are effective for reversible ligands like morphine or naloxone.[2] This wash-resistant binding is a strong indicator of the irreversible nature of the interaction.
Troubleshooting Guides
Unexpected Finding 1: Lower than Expected Potency in Acute Assays
Problem: In a tail-flick or hot-plate assay, the acute analgesic potency (ED50) of this compound is lower than that of oxymorphone.
Possible Cause & Solution:
This is a known characteristic of this compound. Acutely, it is approximately half as potent as oxymorphone.[2] The prolonged duration of action at higher doses, rather than high acute potency, is its defining feature. Ensure your experimental design accounts for this by including multiple time points for observation to capture the long-lasting effects.
Unexpected Finding 2: Discrepancy Between In Vitro Binding and In Vivo Efficacy
Problem: While this compound shows potent, irreversible binding in vitro, the in vivo analgesic effect does not appear to be as potent as expected based on the binding data.
Possible Causes & Solutions:
-
Pharmacokinetic Factors: Although the prolonged effect is not solely due to pharmacokinetics, factors like absorption, distribution, metabolism, and excretion can still influence the initial onset and peak effect of the drug in vivo. Consider conducting pharmacokinetic studies to correlate drug concentration with the time course of analgesia.
-
Receptor Reserve: The concept of "receptor reserve" may play a role. Even if a significant portion of receptors are irreversibly bound, a maximal analgesic response may not be achieved if the remaining unbound receptors are not sufficient to elicit a full effect.
-
Off-Target Effects: While not extensively documented, off-target effects could potentially modulate the primary analgesic effect. Consider conducting broader screening assays to investigate interactions with other receptors.
Data Presentation
Table 1: Comparative Analgesic Potency of this compound and Oxymorphone
| Compound | Assay | Potency (ED50) | Route of Administration | Species | Reference |
| This compound | Tail-flick | 0.6 mg/kg | Subcutaneous (sc) | Mouse | [2] |
| Oxymorphone | Tail-flick | 0.3 mg/kg | Subcutaneous (sc) | Mouse | [2] |
| This compound | Tail-flick | 0.8 mg/kg | Not Specified | Not Specified | [3] |
| Oxymorphone | Tail-flick | 0.4 mg/kg | Not Specified | Not Specified | [3] |
Table 2: Duration of Analgesia at High Doses
| Compound | Dose | Percentage of Animals Analgesic > 20-24 hours | Route of Administration | Species | Reference |
| This compound | 100 mg/kg | >50% | Subcutaneous (sc) | Mouse | [2] |
| Oxymorphone | 100 mg/kg | 0% | Subcutaneous (sc) | Mouse | [2] |
| This compound | 40 µ g/mouse | 50% | Intracerebroventricular (icv) | Mouse | [2] |
| Oxymorphone | up to 50 µ g/mouse | 0% | Intracerebroventricular (icv) | Mouse | [2] |
Experimental Protocols
Protocol: Irreversible Binding Assay in Rat Brain Homogenates
This protocol is adapted from the methodology described in early studies of this compound.[2]
1. Materials:
-
Rat brain homogenates
-
This compound
-
Radiolabeled opioid (e.g., ³H-naloxone)
-
Wash buffer (e.g., Tris buffer)
-
Scintillation fluid
-
Glass fiber filters
2. Procedure:
-
Incubation: Incubate rat brain homogenates with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 25°C).
-
Washing (Crucial Step): To test for irreversibility, subject the homogenates to extensive washing procedures. This typically involves multiple cycles of centrifugation, removal of the supernatant, and resuspension in fresh buffer. This step is designed to remove any unbound or reversibly bound ligand.
-
Radioligand Binding: After the final wash, resuspend the homogenates and incubate them with a saturating concentration of a radiolabeled opioid ligand (e.g., ³H-naloxone) to measure the remaining available binding sites.
-
Filtration and Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the amount of radioligand binding in the this compound-treated samples to control samples (no this compound). A significant and persistent reduction in binding in the washed, this compound-treated samples indicates irreversible binding.
Visualizations
Caption: Comparison of reversible and irreversible opioid receptor binding.
Caption: Troubleshooting flowchart for common this compound results.
Caption: Proposed signaling pathway for this compound.
References
Technical Support Center: Minimizing Animal Stress During Oxymorphone Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing animal stress during the administration of oxymorphone in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure animal welfare and enhance the validity of research data.
Troubleshooting Guides
Issue: Animal exhibits signs of distress (e.g., vocalization, struggling, avoidance) during injection.
| Potential Cause | Troubleshooting Steps |
| Handling and Restraint Stress | • Ensure all personnel are proficient in low-stress handling techniques. For rodents, consider tunnel handling or cupping instead of tail handling.[1] • Habituate the animals to the handling and restraint procedures for several days before the experiment begins.[2] • For repeated injections, consider surgical implantation of a vascular access port or catheter to avoid repeated needle sticks.[3] |
| Needle-related Pain and Fear | • Use the smallest gauge needle appropriate for the substance and injection site. • Ensure proper injection technique to minimize tissue trauma. • For subcutaneous or intramuscular injections, vary the injection site to prevent localized pain and inflammation. |
| Substance Irritation | • Ensure the oxymorphone solution is at a physiological pH and is sterile. • If the vehicle is causing irritation, consider alternative formulations. |
Issue: Inconsistent or unexpected results in behavioral assays following oxymorphone administration.
| Potential Cause | Troubleshooting Steps |
| Stress-induced Physiological Changes | • Stress can significantly alter an animal's physiology and behavior, confounding experimental results.[4][5][6][7] Implement the stress-reducing strategies outlined in this guide. • Ensure an adequate acclimation period of at least 72 hours for rodents upon arrival at the facility before any procedures begin.[8][9][10] |
| Variable Drug Absorption | • For oral administration, ensure consistent administration relative to feeding schedules, as food can affect absorption.[11][12] • If using voluntary oral administration, monitor consumption to ensure each animal receives the correct dose. |
| Side Effects of Oxymorphone | • Sedation, a common side effect, can impact performance in behavioral tests.[13][14] Consider the timing of the behavioral test relative to peak drug concentration. • Monitor for other side effects such as respiratory depression and gastrointestinal upset.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the least stressful methods for administering oxymorphone to rodents?
A1: Oral administration, when feasible, is generally considered the least stressful method as it avoids the stress associated with injections.[15] Formulating oxymorphone in a palatable vehicle that the animals will voluntarily consume is a highly effective refinement.[16]
Q2: How can I formulate oxymorphone for voluntary oral administration?
Q3: What are the recommended doses of oxymorphone for analgesia in rats and mice?
A3: Dosing can vary significantly based on the strain, sex, and type of pain. The following table provides a general guideline based on available literature. It is essential to start with a lower dose and titrate up to effect, while closely monitoring for adverse effects.
| Species | Route | Analgesic Dose Range (mg/kg) | Reference |
| Rat | Oral | 2.5 - 25 | [17][18] |
| Subcutaneous (SC) | 0.1 - 0.5 | [6] | |
| Mouse | Oral | 10 - 150 | [17][18] |
| Subcutaneous (SC) | 0.2 - 1.0 | [6] |
Q4: How can I monitor for stress in my animals after oxymorphone administration?
A4: A combination of physiological and behavioral assessments is recommended for a comprehensive evaluation of animal welfare.
-
Physiological Markers:
-
Behavioral Markers:
-
Mouse Grimace Scale (MGS): A standardized tool for assessing pain and distress based on facial expressions.[9][12][21][22]
-
Behavioral Assays: The Open Field Test can be used to assess anxiety-like behavior and locomotor activity.[1][23][24][25][26] Changes in species-typical behaviors such as nesting and burrowing can also indicate distress.[3]
-
Q5: What are the common side effects of oxymorphone in laboratory animals?
A5: Similar to other opioids, oxymorphone can cause sedation, respiratory depression, constipation, and urinary retention.[13][14][17][18] In rodents, opioid-related clinical signs can also include excessive licking and self-biting.[18] Close monitoring of the animals after administration is crucial to identify and manage these potential adverse effects.
Quantitative Data Summary
Table 1: Oxymorphone Administration Parameters
| Parameter | Rat | Mouse | Reference |
| Oral Bioavailability | ~10% (extrapolated from human data) | ~10% (extrapolated from human data) | [3][27] |
| Parenteral to Oral Dose Conversion | Multiply parenteral dose by 10 | Multiply parenteral dose by 10 | [11][12] |
| Recommended Oral Gavage Volume | 5-10 mL/kg | 5-10 mL/kg | [2] |
| Recommended Subcutaneous Injection Volume | 5-10 mL/kg | 5-10 mL/kg | [2] |
Table 2: Quantifiable Stress Markers in Rodents
| Marker | Method of Measurement | Expected Change with Stress | Reference |
| Corticosterone | ELISA or RIA of plasma, serum, or fecal metabolites | Increase | [13][15][19][28][29][30][31][32] |
| Heart Rate | Telemetry | Increase | [3] |
| Body Temperature | Telemetry or rectal probe | Increase (stress-induced hyperthermia) | [3] |
| Mouse Grimace Scale Score | Standardized scoring of facial action units | Increase | [9][12][21][22] |
| Open Field Test | Video tracking system | Decreased time in center, increased thigmotaxis | [1][23][24][25][26] |
| Body Weight | Regular weighing | Decrease | [18] |
Experimental Protocols
Protocol 1: Hot Plate Test for Analgesia Assessment in Mice
Objective: To evaluate the analgesic effect of oxymorphone by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with temperature control
-
Transparent cylinder to confine the mouse on the hot plate
-
Timer
-
Oxymorphone solution for administration
-
Vehicle control solution
-
Mice
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[2][14][16][33][34]
-
Habituate the mice to the testing room and apparatus for at least 30 minutes before the experiment.
-
Gently place each mouse individually on the hot plate within the transparent cylinder and start the timer immediately.
-
Observe the mouse for signs of pain, which include licking a hind paw, shaking a paw, or jumping.
-
Stop the timer as soon as one of these behaviors is observed and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to prevent injury if the mouse does not respond.[14][33]
-
Administer oxymorphone or vehicle control via the desired route.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat steps 3-6 to measure the post-treatment latency.
-
An increase in latency compared to baseline and vehicle control indicates an analgesic effect.
Protocol 2: Measurement of Fecal Corticosterone Metabolites (FCM) in Rats
Objective: To non-invasively assess stress levels by quantifying corticosterone metabolites in fecal samples.
Materials:
-
Metabolism cages or a method for collecting individual fecal samples
-
Forceps
-
Storage tubes
-
Freezer (-20°C or -80°C)
-
Lyophilizer or drying oven
-
Methanol (80%)
-
Vortex mixer
-
Centrifuge
-
Commercially available corticosterone EIA or ELISA kit
Procedure:
-
Acclimate rats to individual housing or the collection environment if necessary.
-
Collect fresh fecal pellets at standardized times. For baseline measurements, collect samples before any experimental manipulation.
-
Immediately freeze the collected samples at -20°C or lower until processing.[11]
-
Dry the fecal samples, either by lyophilization or in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried feces into a fine powder.
-
Weigh a standardized amount of the fecal powder (e.g., 50 mg) and place it in a tube.[11]
-
Add a fixed volume of 80% methanol (e.g., 1 mL) to each sample.[11]
-
Vortex the samples for an extended period (e.g., 30 minutes) to extract the steroids.[11]
-
Centrifuge the samples (e.g., at 2500 x g for 15 minutes) to pellet the solid material.[11]
-
Collect the supernatant containing the corticosterone metabolites.
-
Analyze the supernatant using a validated commercial corticosterone EIA or ELISA kit according to the manufacturer's instructions.
-
Express the results as ng of corticosterone metabolite per gram of dry feces.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of oxymorphone while minimizing stress.
Caption: Simplified signaling pathway of oxymorphone via the mu-opioid receptor.
References
- 1. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Review of oral oxymorphone in the management of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Oxymorphone Hydrochloride, a Potent Opioid Analgesic, Is Not Carcinogenic in Rats or Mice [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
- 12. Using the Mouse Grimace Scale to Reevaluate the Efficacy of Postoperative Analgesics in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Faecal corticosterone metabolite assessment in socially housed male and female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxymorphone hydrochloride, a potent opioid analgesic, is not carcinogenic in rats or mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Analyzing corticosterone metabolites in fecal samples of mice: a noninvasive technique to monitor stress hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Utility of Fecal Corticosterone Metabolites and Animal Welfare Assessment Protocols as Predictive Parameters of Tumor Development and Animal Welfare in a Murine Xenograft Model | In Vivo [iv.iiarjournals.org]
- 21. Methods Used and Application of the Mouse Grimace Scale in Biomedical Research 10 Years on: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Grimace scale: Mouse | NC3Rs [nc3rs.org.uk]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Improved efficacy, tolerance, safety, and abuse liability profile of the combination of CR4056 and morphine over morphine alone in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. anilocus.com [anilocus.com]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Reduced emotional and corticosterone responses to stress in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Developmental responses to opioids reveals a lack of effect on stress-induced corticosterone levels in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Developmental responses to opioids reveals a lack of effect on stress-induced corticosterone levels in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Corticosterone after acute stress prevents the delayed effects on the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 33. jneurosci.org [jneurosci.org]
- 34. Hot plate test - Wikipedia [en.wikipedia.org]
Technical Support Center: Oxymorphazone Receptor Binding Assays
Here is a technical support center for troubleshooting oxymorphazone receptor binding assays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in receptor binding assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
High Non-Specific Binding (NSB)
Question: My non-specific binding is over 50% of the total binding. What are the potential causes and how can I fix this?
Answer: High non-specific binding (NSB) is a common issue that can obscure your specific binding signal.[1][2] It refers to the adherence of the radioligand to components other than the target receptor, such as the filter, assay tube walls, or membrane lipids.[3][4] Here are the primary causes and solutions:
-
Radioligand Issues: The radioligand may be "sticky" or at too high a concentration.
-
Insufficient Blocking: The blocking agents in your assay buffer may not be effectively preventing the ligand from binding to non-receptor components.
-
Inadequate Washing: Bound and unbound ligands may not be separating effectively.
-
Filtration Problems: If using a filtration assay, the radioligand may be binding to the filter itself.
| Cause | Recommended Action |
| Radioligand concentration too high | Decrease radioligand concentration to ≤ Kd for competition assays.[1] |
| Hydrophobic interactions with assay plate/filter | Add a non-ionic surfactant (e.g., 0.05% Tween-20) to assay and wash buffers.[4][6] Pre-treat filters with polyethyleneimine. |
| Insufficient blocking of non-specific sites | Increase concentration of BSA (use fatty-acid-free) or test alternative blocking agents like casein.[4] |
| Ineffective separation of bound/free ligand | Increase the number and volume of washes.[6] Ensure complete removal of buffer after each wash.[4] If using filtration, consider switching to a centrifugation protocol.[8] |
Low or No Specific Binding
Question: I am not detecting a specific binding signal. What could be wrong?
Answer: A lack of specific binding can be frustrating. The issue typically lies with either the receptor source or the assay conditions.
-
Receptor Integrity/Concentration: Your membrane preparation may have a low concentration of active receptors.
-
Solution: Verify the integrity of your membrane preparation. Avoid repeated freeze-thaw cycles. Determine the protein concentration accurately and ensure you are using an adequate amount, typically in the range of 100-500 μg of membrane protein per assay tube.[10] An initial protein optimization experiment is crucial.[1]
-
-
Ligand Depletion: Too much of the radioligand is being bound, which can be an issue at low radioligand concentrations.
-
Incorrect Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.
-
Solution: Ensure you have allowed sufficient time for the binding to reach equilibrium; lower concentrations of radioligand require longer incubation times.[1] The optimal incubation time should be determined experimentally through kinetic studies.[11] A study optimizing a mu-opioid receptor assay found 35 minutes at 37°C to be effective.[8][9] Verify the pH and ionic strength of your assay buffer.
-
Irreproducible Results
Question: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Lack of reproducibility can stem from minor variations in protocol execution.
-
Pipetting Inaccuracy: Small errors in pipetting radioligands or competitors can lead to large variations in results.
-
Solution: Use calibrated pipettes and be consistent with your technique. Prepare master mixes of reagents where possible to minimize pipetting steps for individual tubes.
-
-
Inconsistent Incubation: Variations in incubation time or temperature can affect binding.
-
Solution: Use a water bath or incubator to maintain a constant temperature. Time your incubations precisely for all samples.
-
-
Variable Membrane Preparations: Batch-to-batch variation in your receptor source can lead to different Bmax values.
-
Solution: Prepare a large, single batch of membranes, aliquot, and store at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the mu-opioid receptor? this compound is a potent and long-acting opioid analgesic.[12] It acts as a μ-opioid agonist and is unique in that it binds irreversibly to the receptor by forming a covalent bond.[12] This property makes it a valuable tool for studying receptor pharmacology, as its effects are prolonged.[13][14]
Q2: What are the key parameters I should determine in my binding assay? The two most important parameters derived from saturation binding experiments are:
-
Kd (Equilibrium Dissociation Constant): Represents the affinity of the ligand for the receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.[1][10]
-
Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the sample.[1][10] In competition experiments, the key parameter is the IC50 , which is the concentration of an unlabeled competitor that displaces 50% of the specifically bound radioligand.[5]
Q3: Should I use a saturation or competition binding assay? This depends on your experimental goal.
-
Use a saturation binding assay to determine the Kd and Bmax of a radiolabeled ligand for your receptor preparation.[5][15]
-
Use a competition binding assay to determine the affinity (by calculating the Ki from the IC50) of unlabeled compounds (like this compound or other test molecules) by measuring their ability to compete with a fixed concentration of a known radioligand.[5][10]
Q4: How do I choose the right radioligand? An ideal radioligand should have high affinity, high specific activity (>20 Ci/mmol for tritium), low non-specific binding, and high selectivity for the target receptor.[5] For studying the mu-opioid receptor, [3H]-DAMGO is a commonly used agonist radioligand.[8][9]
Q5: What is the "Zone A" mentioned in some protocols? "Zone A" refers to the ideal experimental condition where less than 10% of the total added radioligand is bound by the receptors.[1] Operating within Zone A is critical to avoid ligand depletion, which would violate the assumptions of binding models and lead to an inaccurate estimation of Kd.[1][10]
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
This protocol provides a general method for preparing a crude membrane fraction rich in opioid receptors.
-
Tissue Homogenization: Homogenize rat midbrain and brainstem tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[8][9]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold buffer, and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay ([³H]-DAMGO)
This protocol is designed to determine the Kd and Bmax for [³H]-DAMGO binding to mu-opioid receptors.
-
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
-
Initiate Reaction: Add the membrane preparation (e.g., 160 µg protein) to each tube to start the binding reaction.[8][9] The final assay volume should be consistent (e.g., 0.5 mL).[10]
-
Incubation: Incubate the tubes at a constant temperature for a predetermined time to reach equilibrium (e.g., 35 minutes at 37°C).[8][9]
-
Separation: Terminate the assay by rapidly separating bound and unbound radioligand. This can be done by centrifugation (e.g., 15,000 x g for 5 min) or rapid vacuum filtration over glass fiber filters.[8]
-
Washing (Filtration): If using filtration, quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the pellet (from centrifugation) or filter into a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot specific binding against the concentration of [³H]-DAMGO and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.[1]
| Parameter | Example Value | Reference |
| Receptor Source | Rat midbrain/brainstem membranes | [8][9] |
| Radioligand | [³H]-DAMGO | [8][9] |
| Radioligand Concentration | 0.1 - 20 nM (for saturation) | [8][9] |
| Membrane Protein | ~160 µ g/assay | [8][9] |
| Incubation Time | 35 minutes | [8][9] |
| Incubation Temperature | 37 °C | [8][9] |
| NSB Determination | 10 µM Naloxone | [8][9] |
| Separation Method | Centrifugation or Filtration | [8] |
Visual Guides
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor (MOR) signaling cascade upon activation by an agonist like this compound.
General Radioligand Binding Assay Workflow
Caption: A step-by-step workflow for a typical radioligand receptor binding experiment.
Troubleshooting Flowchart: High Non-Specific Binding
Caption: A decision tree for systematically troubleshooting high non-specific binding (NSB).
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to the Duration of Action: Oxymorphazone vs. Oxymorphone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of oxymorphazone and oxymorphone, with a specific focus on their duration of action. The information presented is supported by preclinical and clinical experimental data to assist researchers and professionals in the fields of pharmacology and drug development.
Introduction
Oxymorphone is a potent semi-synthetic opioid agonist widely used for the management of moderate to severe pain.[1][2] It is available in both immediate-release (IR) and extended-release (ER) formulations.[1] this compound, a hydrazone derivative of oxymorphone, is a potent and long-acting μ-opioid agonist that exhibits unique pharmacological properties due to its irreversible binding to the μ-opioid receptor.[3][4] This guide will delve into the key differences in their duration of action, potency, and underlying mechanisms, supported by experimental findings.
Duration of Action: A Head-to-Head Comparison
The most striking difference between this compound and oxymorphone lies in their duration of analgesic effect, particularly at higher doses. While oxymorphone's duration of action is well-characterized and formulation-dependent, this compound exhibits a dose-dependent and remarkably prolonged analgesic profile.
Table 1: Comparison of Analgesic Duration
| Compound | Formulation/Route | Dose | Duration of Action | Species | Reference |
| Oxymorphone | Immediate-Release (Oral) | 10-20 mg | 4-6 hours | Human | [1][5] |
| Extended-Release (Oral) | 5 mg (initial) | 12 hours | Human | [1][5] | |
| Subcutaneous (s.c.) | 0.3 mg/kg (ED50) | Similar to this compound at ED50 | Mouse | [3] | |
| Subcutaneous (s.c.) | 100 mg/kg | No analgesia after 24 hours | Mouse | [3] | |
| Intracerebroventricular (i.c.v.) | up to 50 µ g/mouse | No analgesia after 20 hours | Mouse | [4] | |
| This compound | Subcutaneous (s.c.) | 0.6 mg/kg (ED50) | Similar to Oxymorphone at ED50 | Mouse | [3] |
| Subcutaneous (s.c.) | 100 mg/kg | > 24 hours (in over 50% of mice) | Mouse | [3] | |
| Intracerebroventricular (i.c.v.) | 40 µ g/mouse | > 20 hours (in 50% of mice) | Mouse | [4] |
Potency
In acute preclinical testing, oxymorphone is approximately twice as potent as this compound. However, the prolonged action of this compound at higher doses presents a different pharmacological profile.
Table 2: Comparative Potency (ED50) in the Tail-Flick Assay
| Compound | Route of Administration | ED50 (mg/kg) | Species | Reference |
| Oxymorphone | Subcutaneous (s.c.) | 0.3 | Mouse | [3][4] |
| This compound | Subcutaneous (s.c.) | 0.6 | Mouse | [3][4] |
Mechanism of Action: The Key Differentiator
The prolonged duration of action of this compound is attributed to its unique interaction with the μ-opioid receptor.
-
Oxymorphone: Acts as a conventional reversible agonist at the μ-opioid receptor. It binds to the receptor to initiate a signaling cascade and then dissociates.[1]
-
This compound: Binds irreversibly to the μ-opioid receptor, forming a covalent bond.[3] This persistent receptor occupation leads to a sustained analgesic effect that is not readily explained by pharmacokinetic properties.[3][4]
Experimental Protocols
Tail-Flick Test for Analgesia Assessment
The tail-flick test is a standard method for assessing the analgesic properties of opioids in rodents.
-
Principle: A focused beam of radiant heat is applied to the animal's tail. The latency to a reflexive flick of the tail is measured as an indicator of the pain threshold. An increase in this latency following drug administration indicates an analgesic effect.[6]
-
Apparatus: A tail-flick analgesiometer is used, which consists of a heat source (e.g., a projector lamp) and a timer.
-
Procedure (as described in studies comparing this compound and oxymorphone):
-
Male mice are used in the experiments.[3]
-
A baseline tail-flick latency is determined for each animal before drug administration.
-
The test compounds (oxymorphone or this compound) or a vehicle control are administered, typically via subcutaneous injection.[3]
-
At predetermined time points after injection, the tail-flick latency is measured again.
-
A cut-off time is established to prevent tissue damage.
-
The analgesic effect is often expressed as the percentage of maximal possible effect (%MPE).[7]
-
In Vitro Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity and nature of the interaction between a ligand and its receptor.
-
Principle: These assays measure the binding of a radiolabeled ligand to a receptor preparation. The irreversible nature of this compound's binding is demonstrated by the inability of extensive washing procedures to reverse the inhibition of radioligand binding.[3]
-
Materials:
-
Procedure (for demonstrating irreversible binding):
-
Rat brain homogenates are incubated with either this compound or a reversible opioid like morphine.
-
Following incubation, the homogenates undergo extensive washing procedures, which typically involve repeated centrifugation and resuspension in fresh buffer.
-
After washing, the ability of the receptors to bind a radiolabeled opioid is measured.
-
Expected Outcome: For reversible ligands like morphine, washing will restore the binding of the radioligand. For an irreversible binder like this compound, the inhibition of radioligand binding will persist even after extensive washing.[3]
-
Signaling Pathways
Both oxymorphone and this compound exert their effects through the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that ultimately leads to the analgesic effect.
Mu-Opioid Receptor Activation
Caption: Agonist binding to the μ-opioid receptor activates the inhibitory G-protein.
Downstream Signaling Cascade
Caption: Key intracellular events leading to the ultimate analgesic effect.
Summary and Conclusion
Oxymorphone and this compound, while structurally related, exhibit profoundly different durations of action. Oxymorphone provides a predictable and formulation-dependent analgesic effect suitable for various clinical pain management scenarios.[1][5] In contrast, this compound's irreversible binding to the μ-opioid receptor results in a dose-dependent and exceptionally long-lasting analgesia in preclinical models.[3][4] This fundamental mechanistic difference makes this compound a molecule of significant interest for research into long-acting analgesics and the study of opioid receptor pharmacology. The data presented in this guide, including comparative potency and detailed experimental methodologies, provides a valuable resource for scientists and researchers in the ongoing development of novel pain therapeutics.
References
- 1. Review of oral oxymorphone in the management of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiusga.com [radiusga.com]
- 3. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. ekja.org [ekja.org]
A Comparative Guide to Oxymorphazone and Other Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oxymorphazone, an irreversible opioid agonist, with other opioid agonists. The information is intended to support research and drug development efforts by presenting objective performance data and outlining relevant experimental methodologies.
Introduction to this compound
This compound is a potent, long-acting μ-opioid agonist that is structurally related to oxymorphone.[1] Its distinguishing characteristic is its ability to bind irreversibly to the μ-opioid receptor by forming a covalent bond.[1] This irreversible binding results in a unique pharmacological profile, including a prolonged duration of action.[1][2] While acutely about half as potent as its parent compound, oxymorphone, at higher doses, its analgesic effects can be exceptionally long-lasting.[2][3]
Comparative In Vivo Analgesic Potency and Duration
The in vivo effects of this compound have been compared to its reversible counterpart, oxymorphone. Key findings from tail-flick assays in mice are summarized below.
| Compound | Acute Analgesic Potency (ED50, s.c.) | Duration of Action (at higher doses) |
| This compound | 0.6 - 0.8 mg/kg[2][4][5] | > 24 hours (at 100 mg/kg)[2][3] |
| Oxymorphone | 0.3 - 0.4 mg/kg[2][4][5] | No analgesia after 20 hours (at 100 mg/kg)[2][3] |
Table 1: Comparison of in vivo analgesic effects of this compound and oxymorphone in mice. Subcutaneous (s.c.) administration was used in a tail-flick assay.
At their respective ED50 doses, both this compound and oxymorphone exhibit similar durations of action.[2][3] However, as the dose increases, the duration of analgesia for this compound becomes significantly more prolonged than that of oxymorphone.[2][3] Following a high dose of this compound (100 mg/kg), over 50% of mice remained analgesic for more than 24 hours, whereas no mice administered the same dose of oxymorphone were analgesic after 20 hours.[2][3] This prolonged effect is also observed with intracerebroventricular (icv) administration, suggesting that the long-lasting effects are not primarily due to pharmacokinetic differences.[2][3][4]
It's important to note that rapid tolerance to the analgesic effects of this compound develops with repeated daily administration.[2][3] This is thought to be due to the rapid internalization of chronically activated opioid receptors mediated by β-arrestins.[1]
Mechanism of Action and Receptor Binding
This compound's irreversible binding to the μ-opioid receptor is a key differentiator from most other opioid agonists, such as morphine and its parent compound, oxymorphone. This irreversible interaction has been demonstrated in vitro, where treatment of rat brain homogenates with this compound resulted in a long-lasting inhibition of high-affinity μ-opioid receptor binding that was not reversed by extensive washing procedures.[2][3][4][5] In contrast, the binding of reversible opiates like morphine and naloxone is effectively reversed by such washing.[2][3]
Further studies have suggested that the irreversible actions of 14-hydroxydihydromorphinone hydrazones, including this compound, may be due to the formation of their azine derivatives.[6][7][8] These azines, such as oxymorphonazine, have been shown to be significantly more potent in irreversibly blocking opiate binding in vitro.[6][7][8]
Signaling Pathways of μ-Opioid Receptor Agonists
Upon activation by an agonist, μ-opioid receptors, which are G protein-coupled receptors (GPCRs), initiate intracellular signaling cascades.[9] The primary pathway involves the activation of inhibitory G proteins (Gi/Go).[9][10] This leads to the dissociation of the G protein into its Gα and Gβγ subunits.[11]
The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] The Gβγ subunit can directly modulate ion channels, such as inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[11] These actions collectively reduce neuronal excitability.
In addition to the canonical G protein signaling, μ-opioid receptor activation can also trigger β-arrestin-mediated pathways.[9] β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[1][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.[12][13]
Objective: To measure the inhibition of radiolabeled opioid binding to μ-opioid receptors in rat brain homogenates by this compound and other agonists.
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO)
-
Test compounds (this compound, oxymorphone, etc.)
-
Naloxone (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins by a GPCR agonist.[14][15]
Objective: To quantify the ability of this compound and other agonists to activate G proteins coupled to the μ-opioid receptor.
Materials:
-
Membrane preparation expressing μ-opioid receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Unlabeled GTPγS (for non-specific binding)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, and the membrane preparation to each well.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For basal binding, add buffer only. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the wells with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[14]
In Vivo Analgesia Assay (Tail-Flick Test)
This is a common method to assess the analgesic properties of compounds in animals.
Objective: To determine the analgesic potency (ED50) and duration of action of this compound and other opioids.
Materials:
-
Mice or rats
-
Tail-flick analgesia meter (radiant heat source)
-
Test compounds and vehicle for administration (e.g., subcutaneous injection)
Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying the heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous).
-
Post-treatment Measurements: At various time points after administration, measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose that produces a 50% analgesic effect, can be calculated from the dose-response data. The duration of action is determined by how long the analgesic effect is maintained.
This guide provides a foundational comparison of this compound with other opioid agonists. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Irreversible opiate agonists and antagonists: the 14-hydroxydihydromorphinone azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
Unveiling the Irreversible Bond: An In Vivo Validation of Oxymorphazone's Unique Opioid Receptor Interaction
For researchers, scientists, and professionals in drug development, understanding the nuances of opioid receptor binding is paramount for designing safer and more effective analgesics. This guide provides a comparative analysis of oxymorphazone's in vivo binding characteristics, contrasting its irreversible nature with that of other clinically relevant opioids. Through a synthesis of experimental data, detailed protocols, and visual representations of molecular pathways, this document serves as a critical resource for evaluating the distinct pharmacological profile of this compound.
This compound, a derivative of oxymorphone, distinguishes itself from its parent compound and other opioids through its prolonged and seemingly irreversible interaction with the µ-opioid receptor (MOR) in a living organism. This unique binding characteristic translates to a durable analgesic effect that cannot be solely attributed to its pharmacokinetic profile. Evidence strongly suggests that this compound forms a covalent bond with the receptor, leading to a persistent state of activation.[1]
Comparative Analysis of In Vivo Efficacy and Binding
The prolonged action of this compound is most evident when compared to reversible agonists like oxymorphone. While acutely, oxymorphone is more potent, the duration of this compound's analgesic effect becomes significantly longer at higher doses.
| Opioid Agonist | Acute Analgesic Potency (ED50, mg/kg, s.c. in mice) | Duration of Analgesia (at 100 mg/kg, s.c. in mice) |
| This compound | 0.8[1] | > 20 hours (83% of animals still analgesic)[1] |
| Oxymorphone | 0.4[1] | < 20 hours (0% of animals still analgesic)[1] |
This sustained analgesic effect, despite extensive washout procedures in in vitro preparations showing persistent receptor inhibition, points towards an irreversible binding mechanism in vivo.[2]
| Opioid | Receptor Binding Characteristics | Clinical Implications |
| Morphine | Reversible agonist with moderate affinity. | Standard for severe pain management, but with a shorter duration of action requiring more frequent dosing. |
| Hydromorphone | Potent, reversible agonist with high affinity. | Offers potent analgesia but, like morphine, has a limited duration of action. |
| Fentanyl | Potent, reversible agonist with high affinity and rapid onset. | Used for acute and chronic pain, but its short duration of action can be a limitation. |
| Buprenorphine | Partial agonist with high affinity and slow dissociation. | Exhibits a ceiling effect on respiratory depression, but its partial agonism can limit its analgesic efficacy in some patients. |
| This compound | Irreversible agonist. | The prolonged, covalent binding offers the potential for long-lasting analgesia but also raises considerations for managing potential adverse effects and the development of tolerance. |
Experimental Protocols
To validate the irreversible binding of this compound in vivo, a combination of receptor occupancy and behavioral assays are employed.
In Vivo Receptor Occupancy Study (Conceptual Protocol)
This protocol outlines a conceptual framework for demonstrating irreversible binding in vivo, as specific detailed protocols for this compound washout in live subjects are not extensively published.
Objective: To demonstrate persistent µ-opioid receptor occupancy by this compound in vivo, even after systemic clearance of the unbound drug.
Materials:
-
This compound
-
A potent, reversible µ-opioid receptor radioligand (e.g., [³H]diprenorphine)
-
Vehicle (e.g., saline)
-
Laboratory animals (e.g., mice or rats)
Procedure:
-
Treatment Group: Administer a high dose of this compound to a group of animals.
-
Control Group: Administer vehicle to a control group of animals.
-
Washout Period: Allow sufficient time for the systemic clearance of unbound this compound. This time point would be determined from pharmacokinetic studies of the drug.
-
Radioligand Administration: Following the washout period, administer the radioligand to both the treatment and control groups.
-
Tissue Harvesting and Analysis: At the time of peak radioligand brain concentration, euthanize the animals and harvest the brains. Prepare brain homogenates and measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Compare the amount of radioligand binding in the this compound-treated group to the control group. A significant reduction in radioligand binding in the treatment group, long after the unbound this compound should have been cleared, would indicate persistent (irreversible) receptor occupancy.
Tail-Flick Test for Analgesia
Objective: To assess the duration and intensity of the analgesic effect of this compound compared to a reversible agonist.
Materials:
-
This compound
-
Oxymorphone (or other reversible opioid agonist)
-
Vehicle (e.g., saline)
-
Tail-flick apparatus
-
Laboratory animals (e.g., mice)
Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a heat source to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Administer equianalgesic doses (or a range of doses) of this compound, oxymorphone, or vehicle to different groups of animals.
-
Post-Treatment Measurements: Measure the tail-flick latency at various time points after drug administration (e.g., 30 minutes, 1, 2, 4, 8, 12, 24 hours).
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the duration of significant analgesic effect between the different treatment groups. A significantly prolonged analgesic effect in the this compound group compared to the reversible agonist group provides strong evidence for its long-lasting receptor binding.
Visualizing the Molecular Aftermath
The binding of this compound to the µ-opioid receptor initiates a cascade of intracellular events characteristic of G-protein coupled receptor (GPCR) activation. This signaling ultimately leads to the desired analgesic effect but also contributes to the development of tolerance and other side effects.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
The irreversible binding of this compound leads to sustained activation of the G-protein, resulting in prolonged inhibition of adenylate cyclase and modulation of ion channels, which together produce a lasting analgesic effect.
Caption: Experimental workflow to validate irreversible binding in vivo.
This workflow illustrates the logical steps to differentiate an irreversibly binding ligand like this compound from a reversible one by assessing both receptor occupancy and pharmacological effect after a washout period.
References
A Comparative Guide to the Cross-Tolerance Profile of Oxymorphazone with Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-tolerance between oxymorphazone, an irreversible mu-opioid receptor agonist, and other clinically relevant opioids, including morphine, fentanyl, and buprenorphine. The information is supported by experimental data to aid in drug development and research.
Introduction to this compound and Opioid Cross-Tolerance
This compound is a potent, long-acting opioid analgesic that binds irreversibly to the µ-opioid receptor.[1] This irreversible binding results in a prolonged pharmacological effect. However, repeated administration of this compound leads to the rapid development of tolerance, a phenomenon where increasing doses are required to achieve the same analgesic effect.[2]
Cross-tolerance occurs when tolerance to one opioid confers tolerance to another. This is a critical consideration in clinical settings, particularly during opioid rotation, and in the development of new analgesics. The degree of cross-tolerance between opioids can vary significantly and is often incomplete, meaning that a higher dose of a second opioid may still be effective in a patient tolerant to a first opioid.[3][4] Understanding the cross-tolerance profile of this compound is essential for predicting its efficacy in patients with a history of other opioid use and for managing long-term pain therapy.
Quantitative Comparison of Antinociceptive Potency and Cross-Tolerance
Direct experimental data quantifying the cross-tolerance between this compound and other opioids is limited. However, studies on its parent compound, oxymorphone, and general principles of opioid pharmacology provide valuable insights. The following tables summarize the antinociceptive potency (ED50) of various opioids in opioid-naïve animals and present the expected shifts in potency in animals tolerant to a mu-opioid agonist like oxymorphone.
Table 1: Antinociceptive Potency (ED50) of Selected Opioids in Naïve Rodents
| Opioid | Test Animal | Nociceptive Test | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.6 | [2] |
| Oxymorphone | Rat | Hot Plate | Intrathecal (i.t.) | Varies by dose | [2] |
| Morphine | Mouse | Hot Plate | Subcutaneous (s.c.) | 10 | [5] |
| Fentanyl | Rat | Tail-flick | Intravenous (i.v.) | 0.0041 | [6] |
| Buprenorphine | Mouse | Hot Plate | Intravenous (i.v.) | 0.0084-0.16 | [7] |
Table 2: Expected Cross-Tolerance Profile in Oxymorphone-Tolerant Animals
| Challenge Opioid | Expected ED50 Shift in Oxymorphone-Tolerant Animals | Rationale and Supporting Evidence |
| Morphine | Significant rightward shift (Decreased potency) | As both are primarily µ-opioid agonists, significant cross-tolerance is expected. Studies on morphine tolerance show a 2-fold or greater rightward shift in its own dose-response curve after chronic administration.[1] A similar degree of cross-tolerance from an irreversible µ-agonist like this compound is anticipated. |
| Fentanyl | Variable, potentially incomplete cross-tolerance | While fentanyl is a potent µ-agonist, some studies suggest incomplete cross-tolerance with morphine, potentially due to differences in receptor signaling or efficacy.[6][8] In animals tolerant to one µ-agonist, the potency of another may be reduced, but not completely abolished.[7] |
| Buprenorphine | Complex and likely incomplete cross-tolerance | Buprenorphine is a partial µ-agonist with high affinity and slow dissociation. In individuals tolerant to full agonists, buprenorphine may exhibit reduced analgesic effects. However, its unique pharmacology may lead to incomplete cross-tolerance.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of opioid cross-tolerance. The following are standard experimental protocols used in preclinical studies.
Induction of Opioid Tolerance
A common method to induce tolerance is through the repeated administration of the opioid of interest. For a long-acting agonist like this compound, a regimen of daily or twice-daily injections over several days is effective.
-
Procedure:
-
Select a group of test animals (e.g., mice or rats).
-
Administer this compound subcutaneously at a fixed dose (e.g., a dose equivalent to 2-3 times its ED50) once or twice daily for a period of 3 to 7 days.[2]
-
A control group should receive saline injections following the same schedule.
-
Confirm the development of tolerance by testing the antinociceptive effect of this compound on the last day of the dosing regimen and comparing it to the effect on the first day. A significant reduction in the analgesic effect indicates tolerance.
-
Assessment of Antinociceptive Cross-Tolerance
Once tolerance to this compound is established, the antinociceptive potency of other opioids is determined and compared to their potency in opioid-naïve animals.
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the animal.
-
Focus the radiant heat source on the distal portion of the tail.
-
Start a timer simultaneously with the heat application.
-
Stop the timer when the animal flicks its tail.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer the challenge opioid (e.g., morphine, fentanyl, or buprenorphine) at various doses to different groups of this compound-tolerant and saline-treated (naïve) animals.
-
Measure the tail-flick latency at peak effect time for each opioid.
-
Construct dose-response curves and calculate the ED50 for each opioid in both tolerant and naïve groups. The shift in the ED50 value indicates the degree of cross-tolerance.
-
The hot plate test assesses the animal's response to a thermal stimulus applied to the paws.
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Place the animal on the heated surface of the hot plate.
-
Start a timer.
-
Observe the animal for signs of nociception, such as licking a paw or jumping.
-
Record the latency to the first sign of a pain response.
-
A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.
-
Follow the same dosing and group procedures as described for the tail-flick test to determine the ED50 values and the extent of cross-tolerance.
-
Signaling Pathways in Opioid Tolerance
The development of tolerance to opioids, including this compound, involves complex cellular and molecular adaptations in the nervous system. The primary signaling pathway for µ-opioid receptors is through G-protein coupling. However, chronic activation leads to desensitization and downregulation of this pathway, involving proteins like β-arrestin.
G-Protein Coupled Receptor (GPCR) Signaling and Desensitization
Caption: Opioid receptor signaling and desensitization pathway.
Experimental Workflow for Assessing Cross-Tolerance
References
- 1. Development of tolerance to the analgesic activity of mu agonists after continuous infusion of morphine, meperidine or fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of polarity on dose-response relationships of intrathecal opioids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alan Cowan: Buprenorphine from the bench to the bedside—Personal notes | Journal of Opioid Management [wmpllc.org]
- 5. Antinociceptive effects of morphine, fentanyl, tramadol and their combination, in morphine-tolerant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential development of antinociceptive tolerance to morphine and fentanyl is not linked to efficacy in the ventrolateral periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Lack of Antinociceptive Cross-Tolerance With Co-Administration of Morp" by Erin N. Bobeck, Shauna M. Schoo et al. [digitalcommons.usu.edu]
- 9. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Oxymorphazone and Fentanyl: Efficacy, Receptor Interaction, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of oxymorphazone and fentanyl, two potent opioid agonists. The following sections will delve into their analgesic efficacy, receptor binding characteristics, and downstream signaling pathways, supported by experimental data.
Analgesic Efficacy
The analgesic properties of both this compound and fentanyl have been evaluated in preclinical models, primarily through the tail-flick test, a common method for assessing nociception in rodents.
| Compound | Analgesic Potency (ED50) | Duration of Action | Key Findings |
| This compound | 0.8 mg/kg (s.c. in mice)[1] | Prolonged at higher doses (>24 hours at 100 mg/kg)[1] | Acutely less potent than oxymorphone.[1] Its long duration of action is not attributed to pharmacokinetics but rather to its prolonged receptor binding.[1] |
| Fentanyl | Not explicitly defined as ED50 in the provided results, but effective analgesic doses in mice are in the µg/kg range. | Short | Significantly more potent than morphine. |
Mu-Opioid Receptor Binding
Both this compound and fentanyl exert their effects primarily through the mu-opioid receptor (MOR). However, their binding characteristics differ significantly.
| Compound | Binding Affinity (Ki) | Receptor Interaction |
| This compound | Not explicitly quantified in the provided results. | Irreversibly binds to high-affinity mu-opioid receptors (µ1).[1] This covalent bonding prevents the drug from detaching once bound. |
| Fentanyl | ~1.35 nM (IC50) | Reversibly binds to mu-opioid receptors. |
Signaling Pathways: G Protein vs. β-Arrestin
The activation of the mu-opioid receptor by an agonist can trigger two main intracellular signaling cascades: the G protein-dependent pathway, which is primarily associated with analgesia, and the β-arrestin pathway, which is implicated in side effects and the development of tolerance.
This compound: While direct quantitative studies on G protein versus β-arrestin signaling for this compound are limited in the provided search results, its pharmacological profile offers some insights. The rapid development of tolerance observed with repeated administration of this compound is suggestive of β-arrestin-mediated receptor internalization. Chronically activated opioid receptors are rapidly internalized by β-arrestins, leading to a diminished response.
Fentanyl: Fentanyl is known to activate both G protein and β-arrestin pathways. This dual activity is thought to contribute to both its potent analgesic effects and its significant side-effect profile, including respiratory depression.
Experimental Protocols
Analgesia Assessment: Tail-Flick Test
Objective: To measure the analgesic effect of a compound by assessing the latency of a mouse to flick its tail from a thermal stimulus.
Protocol:
-
Acclimation: Mice are habituated to the testing environment to minimize stress-induced variability.
-
Baseline Measurement: The baseline tail-flick latency is determined for each mouse by applying a radiant heat source to the tail and recording the time taken to withdraw it. A cut-off time is established to prevent tissue damage.
-
Drug Administration: this compound or fentanyl is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Measurement: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose at which 50% of the maximal effect is observed, can then be determined.
Receptor Binding Assay: Competitive Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the mu-opioid receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the mu-opioid receptor (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound or fentanyl).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. For an irreversible ligand like this compound, this method would demonstrate a reduction in the total number of binding sites (Bmax) rather than a simple shift in the binding curve.
G Protein Activation Assay: [³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR).
Protocol:
-
Membrane Preparation: Membranes from cells expressing the mu-opioid receptor are prepared.
-
Incubation: Membranes are incubated with the test compound (this compound or fentanyl), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for G protein activation.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated GPCR.
Protocol:
-
Cell Culture: Cells co-expressing the mu-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment are used.
-
Agonist Stimulation: The cells are treated with the test compound (this compound or fentanyl).
-
Detection: Upon agonist-induced β-arrestin recruitment to the receptor, the two reporter fragments come into proximity, forming an active enzyme. A substrate is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data Analysis: The EC50 and Emax for β-arrestin recruitment are determined.
Visualizations
Caption: Mu-opioid receptor signaling cascade.
Caption: Experimental workflows for opioid characterization.
References
The Irreversible Grip: A Comparative Guide to Naloxone's Reversal of Oxymorphazone's Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potent, long-acting µ-opioid agonist, oxymorphazone, and the competitive opioid antagonist, naloxone. This compound is distinguished by its irreversible binding to the µ-opioid receptor, presenting a unique challenge for reversal by conventional antagonists like naloxone. This document synthesizes available experimental data to illuminate the pharmacological interactions between these two compounds, offering insights into the efficacy of naloxone in reversing this compound-induced effects.
Performance Comparison: this compound vs. Naloxone
This compound's interaction with the µ-opioid receptor is characterized by the formation of a covalent bond, leading to prolonged and potent agonism.[1] This contrasts sharply with the reversible, competitive antagonism of naloxone. The irreversible nature of this compound's binding suggests that naloxone may not follow classical competitive antagonism patterns in reversing its effects. While naloxone can displace reversible opioid agonists from the µ-opioid receptor, its ability to counteract an established, covalently bound agonist like this compound is limited. Pre-treatment with naloxone may prevent the initial binding of this compound, but reversing its effects post-binding is significantly more challenging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and naloxone based on available experimental data. It is important to note that direct dose-response data for naloxone's reversal of this compound-induced effects is limited in publicly available literature.
| Compound | Parameter | Value | Species/System | Source |
| This compound | Analgesic Potency (ED50) | 0.6 - 0.8 mg/kg (s.c.) | Mouse (tail-flick test) | [2][3][4] |
| Naloxone | Binding Affinity (Ki) for µ-opioid receptor | ~1.1 - 1.4 nM | Varies (in vitro assays) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized protocols for key assays used to evaluate the interaction between this compound and naloxone.
In Vivo Analgesia Assay: Mouse Tail-Flick Test
This protocol outlines a standard procedure to assess the analgesic effects of this compound and the potential reversal by naloxone.
Objective: To determine the dose-dependent analgesic effect of this compound and to quantify the antagonistic effect of naloxone.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
This compound hydrochloride (dissolved in sterile saline)
-
Naloxone hydrochloride (dissolved in sterile saline)
-
Tail-flick analgesia meter
-
Animal weighing scale
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Acclimation: Acclimate mice to the experimental room and handling for at least 60 minutes before testing.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail. The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
Drug Administration:
-
This compound Group: Administer this compound subcutaneously at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to different groups of mice.
-
Naloxone Reversal Group: Administer a predetermined analgesic dose of this compound (e.g., the ED80 dose). After a set time (e.g., 30 minutes), administer naloxone subcutaneously at various doses (e.g., 0.1, 1.0, 10 mg/kg) to different subgroups.
-
Control Group: Administer an equivalent volume of sterile saline.
-
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot dose-response curves to determine the ED50 of this compound and the extent of reversal by naloxone.
In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound and naloxone for the µ-opioid receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and naloxone for the µ-opioid receptor.
Materials:
-
Rat or mouse brain membranes (or cell lines expressing the µ-opioid receptor)
-
[³H]-Naloxone (radioligand)
-
Unlabeled naloxone
-
Unlabeled this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from brain tissue or cultured cells expressing the µ-opioid receptor.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-Naloxone (e.g., 1 nM), and varying concentrations of the competing unlabeled ligand (naloxone or this compound) in the incubation buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer to remove non-specific binding.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Opioid Receptor Signaling Pathway.
Caption: In Vivo Analgesia Experimental Workflow.
References
In Vivo Validation of Oxymorphazone's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic properties of oxymorphazone against other commonly used opioid analgesics: morphine, oxycodone, and buprenorphine. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its potential as a long-acting analgesic.
Executive Summary
This compound, a hydrazone derivative of oxymorphone, demonstrates potent and long-lasting analgesic effects primarily through its irreversible and selective binding to mu-1 (µ₁) opioid receptors.[1][2] Preclinical data indicate that while its acute potency is comparable to or slightly less than other opioids, its duration of action at higher doses is significantly prolonged. This guide summarizes the available quantitative data on its efficacy and provides detailed experimental protocols for the key in vivo analgesic assays used in its validation.
Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic properties of this compound and its comparators in standard preclinical models of pain.
Table 1: Potency (ED₅₀) in In Vivo Analgesic Models (Mice, subcutaneous administration)
| Compound | Tail-Flick Test (mg/kg) | Hot Plate Test (mg/kg) | Formalin Test (mg/kg) |
| This compound | 0.6[1][2][3] | Data not available | Data not available |
| Morphine | ~5-10 | ~5-10 | Phase 1: 2.45, Phase 2: 3.52[4] |
| Oxycodone | Dose-dependent increase in latency[5] | Data not available | Data not available |
| Buprenorphine | 0.16 (i.v.)[6] | 0.1 (i.v.) | 0.025 (i.v.)[6] |
Note: Data are presented for subcutaneous (s.c.) administration in mice where available to ensure comparability. Intravenous (i.v.) data for buprenorphine is included for reference. The potency of opioids can vary depending on the specific assay, animal strain, and experimental conditions.
Table 2: Duration of Analgesic Action
| Compound | Dose | Assay | Duration of Action |
| This compound | 100 mg/kg (s.c.) | Tail-Flick | > 24 hours in over 50% of mice[1][2][3] |
| Morphine | 10 mg/kg (s.c.) | Hot Plate & Tail-Flick | 2-3 hours in mice[7] |
| Oxycodone | 5 mg/kg (s.c.) | Tail-Flick | Prolonged latency observed[5] |
| Buprenorphine | 2.0 mg/kg (s.c.) | Hot Plate & Tail-Flick | 3-5 hours in mice[7] |
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms.
Apparatus:
-
A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature.
-
A transparent glass cylinder is placed on the plate to confine the animal.
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically between 52°C and 55°C.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping).
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered to the animal (e.g., subcutaneously).
-
At predetermined time points after drug administration, the animal is again placed on the hot plate, and the latency to respond is recorded.
-
The percentage of Maximum Possible Effect (%MPE) is often calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for assessing thermal nociception, primarily mediated at the spinal level.
Apparatus:
-
A tail-flick analgesiometer that focuses a beam of radiant heat onto a specific portion of the animal's tail.
-
A sensor detects the flick of the tail, automatically stopping a timer.
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The radiant heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A baseline latency is established for each animal before drug administration.
-
A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.
-
Following drug or vehicle administration, the tail-flick latency is measured at various time points.
-
Analgesic effect can be expressed as an increase in latency or as %MPE.
Formalin Test
The formalin test is a model of continuous pain that involves two distinct phases, allowing for the assessment of both acute nociceptive and inflammatory pain mechanisms.
Procedure:
-
A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.
-
Immediately after the injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory processes and central sensitization.
-
-
The test compound is administered prior to the formalin injection to assess its ability to block the nociceptive responses in each phase.
Mechanism of Action and Signaling Pathways
This compound's long-lasting analgesic effect is attributed to its unique interaction with the mu-opioid receptor (MOR). It acts as an irreversible antagonist at the µ₁ subtype, leading to a prolonged inhibition of this receptor.[1][2] The general signaling pathway for mu-opioid receptor activation is depicted below.
Mu-opioid receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel analgesic compound like this compound.
General experimental workflow.
References
- 1. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of oxycodone in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Side-by-Side Comparison of Oxymorphazone and Buprenorphine for Researchers and Drug Development Professionals
An in-depth analysis of two structurally related opioids reveals significant differences in their pharmacological profiles, offering distinct advantages and disadvantages for therapeutic development. This guide provides a comprehensive comparison of oxymorphazone and buprenorphine, focusing on their receptor binding characteristics, functional activity, and in vivo effects. The information is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and the pursuit of novel analgesics with improved safety profiles.
At a Glance: Key Pharmacological Distinctions
| Parameter | This compound | Buprenorphine |
| Receptor Binding | Irreversible, covalent agonist at μ-opioid receptors | Reversible, high-affinity partial agonist at μ-opioid receptors; antagonist at κ- and δ-opioid receptors |
| Analgesic Efficacy | Potent, with a prolonged duration of action | Potent, with a long duration of action |
| Respiratory Depression | Data not readily available, but expected for a potent μ-agonist | Ceiling effect observed, suggesting a safer profile at higher doses |
| Clinical Use | Investigational | Treatment of opioid use disorder and pain management |
Receptor Binding and Functional Activity
The interaction of this compound and buprenorphine with opioid receptors, particularly the mu-opioid receptor (MOR), dictates their distinct pharmacological effects.
Buprenorphine , in contrast, is a partial agonist at the μ-opioid receptor and an antagonist at the kappa (KOR) and delta (δ-OR) opioid receptors.[2][3] Its high affinity for the MOR allows it to displace other opioids, while its partial agonism results in a ceiling effect for some of its pharmacological actions, most notably respiratory depression.[4][5][6]
Quantitative Comparison of Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (GTPγS) | Efficacy (Emax) |
| This compound | μ | Data not available (irreversible binding) | Data not available | Data not available |
| Buprenorphine | μ | 0.08 ± 0.02 (rat brain)[2] | EC50: 0.08 ± 0.01 nM[2] | 38 ± 8% stimulation[2] |
| δ | 0.42 ± 0.04 (rat brain)[2] | No stimulation[2] | - | |
| κ | 0.11 ± 0.05 (rat brain)[2] | EC50: 0.04 ± 0.01 nM[2] | 10 ± 4% stimulation[2] |
In Vivo Effects: Analgesia and Respiratory Depression
The distinct receptor interactions of this compound and buprenorphine translate to different in vivo profiles for analgesia and respiratory safety.
This compound demonstrates potent and long-lasting analgesia. In preclinical models, its analgesic effect can persist for over 24 hours at higher doses.[7] However, there is a lack of readily available data on its respiratory depression profile. As a potent μ-opioid agonist, significant respiratory depression would be expected.
Buprenorphine also provides potent and long-lasting analgesia.[8][9] A key feature of buprenorphine is its ceiling effect on respiratory depression.[4][5][6] Studies in healthy volunteers have shown that beyond a certain dose, further increases in buprenorphine administration do not lead to greater respiratory depression, a stark contrast to full μ-opioid agonists like fentanyl.[4]
Quantitative Comparison of In Vivo Analgesic Potency
| Compound | Animal Model | Analgesic Test | Route of Administration | ED50 |
| This compound | Mice | Tail-flick | Subcutaneous | 0.8 mg/kg[7] |
| Buprenorphine | Mice | Tail-flick | Intravenous | 0.16 mg/kg[8] |
Signaling Pathways
Both this compound and buprenorphine exert their primary effects through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that ultimately leads to the modulation of ion channels and neurotransmitter release, producing analgesia and other opioid effects.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.[10]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and varying concentrations of the unlabeled competitor drug (this compound or buprenorphine).[10]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by an agonist.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the opioid receptor of interest.[11]
-
Incubation: Incubate the membranes with varying concentrations of the agonist (this compound or buprenorphine) in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[11]
-
Separation: Terminate the reaction and separate the bound from free [³⁵S]GTPγS by rapid filtration.[11]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Tail-Flick Test for Analgesia
This is a common in vivo assay to assess the analgesic properties of a compound in rodents.
Protocol:
-
Acclimation: Acclimate the animals (mice or rats) to the testing environment.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a heat source (e.g., a focused light beam) to the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.[12][13]
-
Drug Administration: Administer the test compound (this compound or buprenorphine) via the desired route (e.g., subcutaneous, intravenous).
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The ED50 (the dose that produces a maximal effect in 50% of the animals) can be calculated.
Measurement of Respiratory Depression in Rodents
Respiratory function in rodents can be assessed using whole-body plethysmography or pulse oximetry.
Protocol (Whole-Body Plethysmography):
-
Acclimation: Place the unrestrained animal in a plethysmography chamber and allow it to acclimate.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute volume (the total volume of air inhaled or exhaled per minute).[14]
-
Drug Administration: Administer the test compound.
-
Post-treatment Measurement: Continuously monitor and record the respiratory parameters after drug administration.
-
Data Analysis: A decrease in respiratory rate and/or minute volume indicates respiratory depression.
Protocol (Pulse Oximetry):
-
Acclimation: Acclimate the animal to a specialized collar containing a sensor.[15]
-
Baseline Measurement: Record baseline oxygen saturation (SpO2) and heart rate.[15]
-
Drug Administration: Administer the test compound.
-
Post-treatment Measurement: Monitor SpO2 and heart rate at regular intervals.
-
Data Analysis: A significant decrease in SpO2 is indicative of respiratory depression.[15]
Conclusion
This compound and buprenorphine, while structurally similar, exhibit profoundly different pharmacological profiles. This compound's irreversible binding to the μ-opioid receptor results in a potent and prolonged analgesic effect, but its therapeutic potential is hindered by the lack of reversibility. Buprenorphine's partial agonism at the μ-opioid receptor and its ceiling effect on respiratory depression make it a safer option for pain management and the treatment of opioid use disorder. This side-by-side comparison highlights the importance of understanding the detailed molecular interactions of opioid ligands to guide the development of next-generation analgesics with improved efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 4. Opioid-induced respiratory effects: new data on buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oxymorphazone
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The handling and disposal of controlled substances, such as the potent opioid agonist Oxymorphazone, demand rigorous adherence to established protocols to prevent diversion and ensure environmental safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with federal regulations and best practices in laboratory safety.
Regulatory Framework: A Foundation of Compliance
The disposal of controlled substances is primarily governed by the U.S. Drug Enforcement Administration (DEA). A core principle of these regulations is that controlled substances must be rendered "non-retrievable," meaning they cannot be transformed into a usable form.[1][2] It is imperative to consult federal, state, and local regulations to ensure full compliance.[3]
Operational Plan for this compound Disposal
The preferred and most compliant method for disposing of expired, unwanted, or non-recoverable this compound is through a DEA-registered reverse distributor.[4][5][6]
Step 1: Segregation and Labeling
Properly segregate all this compound designated for disposal from active stock. Clearly label the containers with "To Be Disposed," "Expired," or a similar identifier to prevent accidental use.[6] These materials must remain in a securely locked cabinet or safe.[5]
Step 2: Contact Your Environmental Health & Safety (EHS) Department
Your institution's EHS department is a critical resource. They can provide specific guidance and often have established relationships with certified reverse distributors.[6] Initiate the disposal process by contacting your EHS representative.
Step 3: Documentation and Record-Keeping
Meticulous record-keeping is a legal requirement and a cornerstone of laboratory best practices.
-
For transfer to a reverse distributor:
-
If this compound is classified as a Schedule I or II controlled substance, a DEA Form 222 must be completed for the transfer.[4][5]
-
For Schedule III-V substances, an invoice may be used for the transfer.[4][5]
-
Retain copies of all transfer records for a minimum of two years, though some institutions recommend a five-year retention period.[4][5]
-
-
In case of accidental breakage or spillage:
-
If the substance is recoverable, it must be disposed of through a reverse distributor.[5]
-
If the substance is not recoverable, this is not considered a "loss." Document the incident in your disposition record, and if possible, have a witness sign and date the entry. Complete a DEA Form 41, marking it as "unintentional destruction," with signatures from the individual involved, a witness, and the DEA registrant. A copy should be filed with your controlled substance records, and the original sent to the DEA.[4]
-
Step 4: Transfer to the Reverse Distributor
Your EHS department will likely coordinate the pickup of the segregated this compound with the contracted reverse distributor. Upon pickup, you will sign a chain of custody form provided by the reverse distributor.[6] Ensure you receive and file a copy of this form with your records.
"Wasting" of Non-Recoverable Residual Amounts
In some instances, a minute, non-recoverable amount of this compound may remain in a vial or syringe after use.
-
Permissible Disposal: If the residual amount cannot be drawn into a syringe, the empty container may be disposed of in a biohazard sharps container.[6]
-
Unacceptable Disposal Methods: It is strictly prohibited to dispose of any recoverable amount of this compound by:
-
Witnessing and Logging: Any "wasting" procedure for recoverable amounts must be witnessed by two authorized personnel, and the event must be meticulously documented on the appropriate logs.[6]
Quantitative Data Summary
| Data Point | Requirement | Source |
| Record Retention | Minimum of 2 years (5 years recommended by some institutions) | [4][5] |
| DEA Form for Schedule I/II Transfer | DEA Form 222 | [4][5] |
| DEA Form for Unintentional Destruction | DEA Form 41 | [4] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization of this compound are not publicly available due to the stringent regulations requiring disposal via reverse distributors who utilize secure and certified methods, such as incineration, to render the substance non-retrievable.[1][7] The development of in-lab destruction protocols is not recommended as it is unlikely to meet the DEA's "non-retrievable" standard and could pose safety and compliance risks.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the compliant disposal of this compound in a research setting.
References
- 1. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research Use of Controlled Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. k-state.edu [k-state.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling Oxymorphazone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Oxymorphazone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection.[5] | Prevents inhalation of airborne particles.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Powder-free nitrile gloves; consider double gloving.[5][7] | Provides a barrier against skin contact. Double gloving is recommended for handling potent compounds.[7] |
| Body Protection | Disposable gown or coveralls with snug-fitting wrists and ankles.[7][8] | Prevents contamination of personal clothing and skin.[5] |
| Foot Protection | Disposable shoe covers over closed-toe shoes.[8] | Prevents the spread of contamination outside the work area. |
Operational Plans: Safe Handling Procedures
Safe handling of this compound extends beyond personal protective equipment. Adherence to established laboratory procedures is critical to minimize exposure risk.
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or other appropriate containment system to ensure good ventilation and exhaustion.[3][9]
-
Decontamination: Reusable PPE and equipment should be decontaminated according to the manufacturer's recommendations.[5] Single-use PPE should be disposed of as hazardous waste.[5]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[4] Remove any contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[10]
-
Disposal Plan
The disposal of potent opioids like this compound must be conducted in compliance with all federal, state, and local regulations to prevent environmental contamination and diversion.
-
Waste Categorization: All materials contaminated with this compound, including single-use PPE, cleaning materials, and empty containers, should be treated as hazardous waste.
-
Disposal Method: The preferred method for the disposal of unused or expired medicines is through a drug take-back program.[11][12] If a take-back program is not available, consult your institution's environmental health and safety office for guidance on proper disposal procedures. Do not dispose of this compound down the drain.[13] For waste generated in a laboratory setting, it should be collected in a designated, labeled, and sealed container for hazardous waste and disposed of through a licensed hazardous waste contractor.
Experimental Workflow: Handling an this compound Spill
The following diagram outlines the procedural steps for safely managing an this compound spill.
Caption: Workflow for managing an this compound spill.
References
- 1. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cupe.ca [cupe.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. rhodespharma.com [rhodespharma.com]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
